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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (2S)-2-amino-2-cyclopropylpropanoic Acid

Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of (2S)-2-amino-2-cyclopropylpropanoic acid. As a non-proteinogenic, chiral α-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of (2S)-2-amino-2-cyclopropylpropanoic acid. As a non-proteinogenic, chiral α-amino acid featuring a quaternary stereocenter, this molecule represents a sophisticated building block for drug discovery and development. The unique structural and electronic properties conferred by the cyclopropyl moiety—including conformational rigidity and enhanced metabolic stability—make it a valuable scaffold in medicinal chemistry. This document details its physicochemical characteristics, outlines key synthetic strategies, provides a framework for its spectroscopic identification, and discusses its strategic application in the design of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of sterically constrained amino acids.

Molecular Structure and Physicochemical Properties

Nomenclature and Stereochemistry

(2S)-2-amino-2-cyclopropylpropanoic acid is a chiral, non-proteinogenic amino acid. Its systematic IUPAC name precisely defines its structure:

  • Propanoic acid: A three-carbon carboxylic acid forms the backbone.

  • 2-amino: An amino group (-NH₂) is attached to the second carbon (the α-carbon).

  • 2-cyclopropyl: A cyclopropyl ring is also attached to the α-carbon.

  • (2S): The stereochemistry at the α-carbon, which is a quaternary chiral center, is of the S-configuration.

This unique arrangement results in a compact and conformationally restricted structure, a highly desirable trait in the rational design of small-molecule drugs.[1] The presence of the cyclopropyl group is critical, as it acts as a "conformational clamp," pre-organizing the molecule into a specific shape which can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[2][3]

Core Physicochemical Data

The fundamental properties of (2S)-2-amino-2-cyclopropylpropanoic acid are summarized below. Data for the racemate and related isomers are used to establish a baseline.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [4][5][6]
Appearance White to off-white solid (predicted)[4][7]
CAS Number 5687-72-9 (for racemate)[4]
Canonical SMILES C(C(=O)O)N
InChI Key VRFYYCFVOBCXDL-ZCFIWIBFSA-N (for 2R-isomer)[5]
Acidity, Basicity, and Zwitterionic Nature

Like all α-amino acids, (2S)-2-amino-2-cyclopropylpropanoic acid exists predominantly as a zwitterion in neutral aqueous solution. The acidic carboxylic acid group donates a proton to the basic amino group, resulting in a molecule with both a carboxylate (–COO⁻) and an ammonium (–NH₃⁺) group.

The acidity and basicity are defined by two distinct pKa values:

  • pKa₁ (α-carboxyl group): Expected to be in the range of 2.0–2.5 .

  • pKa₂ (α-ammonium group): Expected to be in the range of 9.0–9.8 .

The isoelectric point (pI) , the pH at which the molecule carries no net electrical charge, can be estimated by averaging these two pKa values, likely falling in the range of 5.5–6.2 . At a pH below the pI, the molecule will carry a net positive charge, and at a pH above the pI, it will carry a net negative charge. This property is fundamental to its purification by ion-exchange chromatography and its behavior in biological systems.[8]

Solubility and Stability Profile

The zwitterionic character of (2S)-2-amino-2-cyclopropylpropanoic acid governs its solubility.

  • Solubility: It is predicted to be soluble in water and other polar protic solvents due to favorable interactions between the polar solvent and the charged carboxylate and ammonium groups.[9][10] Conversely, it is expected to have poor solubility in non-polar organic solvents like hydrocarbons.[9] Solubility is typically lowest at the isoelectric point (pI).[8]

  • Stability and Storage: As a solid, the compound is stable under standard conditions. For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere at room temperature to prevent potential degradation.[4]

Synthesis and Manufacturing Strategies

The construction of a quaternary α-carbon, particularly one containing a cyclopropyl group, requires specialized synthetic methods. Stereocontrol is the paramount challenge.

Overview of Synthetic Approaches
  • Strecker Synthesis from a Cyclopropyl Ketone: This is a classic and highly adaptable method. It involves the reaction of a ketone (in this case, methyl cyclopropyl ketone) with an amine and a cyanide source (e.g., KCN or TMSCN), followed by hydrolysis of the resulting α-aminonitrile.[11] The use of a chiral amine auxiliary is essential to induce the desired (S)-stereochemistry at the α-carbon.

  • Cyclopropanation of an Alanine Derivative: An alternative approach involves the cyclopropanation of a suitable dehydroalanine precursor. This method has been successfully used for various cyclopropyl amino acids.[13][14][15]

  • Asymmetric Alkylation: Methods involving the diastereoselective alkylation of chiral glycine enolate equivalents with a cyclopropyl electrophile could also be envisioned.

The choice of method is dictated by the availability of starting materials, scalability, and the efficiency of the stereochemical control step. The Strecker approach is often favored for its robustness and the commercial availability of the requisite ketone.

Illustrative Synthetic Workflow (Strecker Approach)

The following diagram outlines a logical workflow for the asymmetric synthesis of (2S)-2-amino-2-cyclopropylpropanoic acid.

G cluster_0 Step 1: Asymmetric Imine Formation cluster_1 Step 2: Diastereoselective Cyanation cluster_2 Step 3: Hydrolysis & Deprotection cluster_3 Step 4: Final Product Isolation A Methyl Cyclopropyl Ketone + (S)-α-Methylbenzylamine B Chiral Imine Intermediate A->B  TiCl₄, Et₃N  Toluene, 0°C to RT C α-Aminonitrile B->C  TMSCN  Methanol, -20°C D Amino Acid Diastereomers C->D  6M HCl (aq)  Reflux E (2S)-Product Precursor D->E  Chromatographic  Separation F (2S)-2-amino-2-cyclopropylpropanoic acid E->F  Ion-Exchange  Chromatography / Recrystallization

Caption: Generalized workflow for asymmetric Strecker synthesis.

Detailed Experimental Protocol (Hypothetical Strecker Synthesis)

This protocol is illustrative, providing a scientifically grounded procedure based on established principles.[11]

  • Imine Formation: To a solution of methyl cyclopropyl ketone (1.0 eq) and (S)-α-methylbenzylamine (1.05 eq) in anhydrous toluene at 0°C under an argon atmosphere, add triethylamine (1.1 eq) followed by the dropwise addition of titanium(IV) chloride (0.6 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Causality: TiCl₄ acts as a Lewis acid to activate the ketone carbonyl for condensation, and triethylamine neutralizes the HCl byproduct.

  • Cyanation: Cool the reaction mixture to -20°C and add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Stir the reaction at this temperature for 24 hours. Causality: TMSCN is a less hazardous cyanide source that adds across the C=N bond. The chiral auxiliary directs the cyanide addition to one face of the imine, establishing the diastereomeric excess.

  • Hydrolysis: Quench the reaction by carefully adding 6M aqueous HCl. Separate the layers and heat the aqueous layer to reflux for 18 hours to hydrolyze the nitrile and cleave the chiral auxiliary. Causality: Strong acid is required to hydrolyze the robust nitrile group to a carboxylic acid and the imine to an amine.

  • Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH ~6. The resulting crude amino acid diastereomers can be separated by fractional crystallization or preparative chiral chromatography. The final product is typically purified via ion-exchange chromatography. Causality: Adjusting the pH to the isoelectric point minimizes solubility, aiding in initial precipitation. Ion-exchange chromatography separates the desired amino acid from salts and any remaining impurities based on charge.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not published, its spectral features can be reliably predicted.

Analytical Workflow for Characterization

G cluster_0 Spectroscopic Analysis A Crude Synthetic Product B Purification (e.g., HPLC, Recrystallization) A->B C Purity Assessment (>95% by HPLC) B->C D Structural Confirmation C->D E Final Characterized Compound D->E NMR 1H & 13C NMR D->NMR MS HRMS (ESI+) D->MS IR FT-IR D->IR

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The magnetic anisotropy of the cyclopropane ring results in a characteristic upfield shift for its protons.[16][17]

    • Predicted ¹H NMR Shifts (in D₂O):

      Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
      -CH ~1.4 - 1.6 Singlet (s) 3H
      Cyclopropyl -CH ~0.5 - 1.2 Complex Multiplets (m) 4H

      | Cyclopropyl -CH | ~1.2 - 1.5 | Multiplet (m) | 1H |

  • ¹³C NMR Spectroscopy: The quaternary α-carbon and the strained cyclopropyl carbons will have distinct signals.

    • Predicted ¹³C NMR Shifts (in D₂O):

      Carbon Assignment Predicted Chemical Shift (δ, ppm)
      -C OOH ~175 - 180
      Quaternary C ~60 - 70
      -C H₃ ~20 - 25
      Cyclopropyl -C H ~15 - 25

      | Cyclopropyl -C H₂ | ~5 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[18][19] The spectrum will be dominated by absorptions characteristic of its zwitterionic form.

  • Predicted IR Absorption Bands:

    Functional Group Wavenumber (cm⁻¹) Description of Vibration
    N-H (Ammonium) 3000 - 3300 (broad) N-H stretch
    C-H (Alkyl/Cyclopropyl) 2850 - 3000 C-H stretch
    C=O (Carboxylate) 1550 - 1610 (strong) Asymmetric C=O stretch
    N-H (Ammonium) 1500 - 1550 N-H bend

    | C-O (Carboxylate) | 1300 - 1420 (strong) | Symmetric C=O stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular formula. Tandem MS (MS/MS) reveals structural information through characteristic fragmentation patterns.[20]

  • Expected ESI-MS Data:

    • [M+H]⁺ (Positive Ion Mode): m/z 130.0863 (Calculated for C₆H₁₂NO₂⁺)

  • Key Fragmentation Pathways (CID):

    • Loss of H₂O: m/z 112.0757

    • Loss of COOH (as CO + H₂O): m/z 84.0808 (leading to a cyclopropyl-containing iminium ion)

    • Loss of NH₃: m/z 113.0703

Reactivity and Applications in Drug Development

The true value of (2S)-2-amino-2-cyclopropylpropanoic acid lies in its strategic application in medicinal chemistry, where the cyclopropyl group is a versatile and powerful tool.[21][22][23]

The Role of the Cyclopropyl Moiety

Incorporating a cyclopropyl group into a drug candidate can address multiple challenges encountered during development.[1][23][24]

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][25] This can increase the half-life and bioavailability of a drug.

  • Increased Potency: The rigid nature of the ring constrains the conformation of the molecule, which can lock it into a shape that is optimal for binding to its biological target, thereby enhancing potency.[3][22]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups (e.g., gem-dimethyl, vinyl) to fine-tune properties like lipophilicity and pKa, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[3]

  • Reduced Off-Target Effects: By improving the conformational fit for the intended target, the cyclopropyl group can help reduce binding to other proteins, minimizing side effects.[1][22]

Logical Pathway for Drug Discovery Integration

This amino acid is not a drug itself but a sophisticated building block. Its integration into a drug discovery pipeline follows a logical progression.

Caption: Integration of the amino acid into a drug discovery pipeline.

Conclusion

(2S)-2-amino-2-cyclopropylpropanoic acid is a structurally elegant and functionally powerful building block for modern drug discovery. Its unique combination of a quaternary chiral center and a conformationally rigid cyclopropyl group offers medicinal chemists a valuable tool to address key challenges such as metabolic instability and suboptimal potency. A thorough understanding of its physicochemical properties, synthetic accessibility, and analytical signatures, as detailed in this guide, is essential for its effective implementation in the design of next-generation therapeutics. The principles and data presented herein provide a solid foundation for researchers aiming to harness the full potential of this unique amino acid.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Cataldo, F., et al. (n.d.). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

  • Vargas, E., et al. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

  • Oomens, J., et al. (2009, March 6). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. [Link]

  • Johansson, H. A. B. (2010). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Diva-Portal.org. [Link]

  • Talele, T. T. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Chan, H., et al. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. PubMed. [Link]

  • Talele, T. T. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Bondanza, S., et al. (2020, January 8). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. [Link]

  • Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. USRA. [Link]

  • Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Shin, H., et al. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... ResearchGate. [Link]

  • Guliyev, K. G., et al. (2026). INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. CHEMICAL PROBLEMS. [Link]

  • McGee, J. P., et al. (n.d.). Towards Understanding the Formation of Internal Fragments Generated by Collisionally Activated Dissociation for Top-Down Mass Spectrometry. PMC. [Link]

  • Nozaki, Y., & Tanford, C. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Reynolds, W. F. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 2: Cyclic compounds. Scilit. [Link]

  • Nozaki, Y., & Tanford, C. (2025, September 19). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. [Link]

  • Charette, A. B., & St-Amant, M. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Brackmann, F., & de Meijere, A. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]

  • Do, H. T., et al. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]

  • Roberts, J. D. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • SpectraBase. (n.d.). 1-Cyclopropyl-3-(2,4-dichlorophenyl)-2-propen-1-one - Optional[13C NMR]. [Link]

  • LibreTexts. (2023, September 21). 7.2: Amino acids. [Link]

  • (n.d.). pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx. [Link]

  • Brackmann, F., & de Meijere, A. (2007, October 18). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ACS Publications. [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]

  • Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide - Outline. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

Exploratory

Structural Characteristics of Alpha-Amino-Cyclopropyl Acids: A Guide to Conformational Constraint in Peptidomimetics

Topic: Structural Characteristics of Alpha-Amino-Cyclopropyl Acids (ACC) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Alpha-amino-cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characteristics of Alpha-Amino-Cyclopropyl Acids (ACC) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-amino-cyclopropyl acids, particularly 1-aminocyclopropanecarboxylic acid (ACC) , represent a unique class of non-proteinogenic amino acids where the


-carbon is part of a three-membered cyclopropane ring. This guide analyzes the geometric, electronic, and conformational properties of ACC, providing a technical roadmap for its application in restricting peptide backbone flexibility, stabilizing specific secondary structures (e.g., 

-helices), and enhancing proteolytic stability in drug design.

Geometric and Electronic Structure

The defining feature of ACC is the fusion of the


-carbon into a cyclopropane ring. This introduces severe geometric strain and unique orbital hybridization that differentiates it from standard acyclic 

-amino acids like alanine.
The "Banana Bond" Phenomenon

Unlike the standard tetrahedral angle (


), the internuclear C-C-C bond angle in the cyclopropane ring is forced to 

. To accommodate this, the carbon atoms rehybridize according to the Coulson-Moffitt model :
  • Ring Bonds (C-C): These bonds possess high p-character (approximately

    
     hybridization). The orbitals do not point directly at each other but curve outward, forming "bent" or "banana" bonds. This results in a weaker C-C bond energy (
    
    
    
    kcal/mol) compared to a standard alkane.
  • Exocyclic Bonds (C-H, C-N, C-COOH): To compensate, the bonds external to the ring (including the

    
     and 
    
    
    
    bonds) acquire significant s-character (approximately
    
    
    to
    
    
    ).
Structural Parameters

The increased s-character in the exocyclic bonds leads to shorter bond lengths and altered electronic properties compared to alanine.

ParameterACC (Cyclopropyl)Alanine (Acyclic Standard)Implication
C-C-C Ring Angle

N/AHigh ring strain (~27.5 kcal/mol).

-N Bond Length


Stronger, shorter bond due to higher s-character.

-C' Bond Length


Increased electronegativity of

.
Hybridization (

)

-like (exocyclic)

Altered pKa and reactivity.
Electronic Consequences: Acidity and Basicity

The increased s-character of the


 orbitals renders the 

-carbon effectively more electronegative. This exerts an inductive effect on the functional groups:
  • Amine Basicity: The lone pair on the nitrogen is less available than in alanine, making the ammonium group (

    
    ) slightly more acidic (lower pKa).
    
  • Carboxylic Acid Acidity: The electron-withdrawing ring increases the acidity of the carboxylic acid (lower pKa).

Conformational Analysis and Peptide Design[1]

The primary utility of ACC in drug development is its ability to lock peptide conformations. By restricting the torsion angles


 (N-

) and

(

-C'), ACC eliminates high-energy conformational states available to flexible amino acids.
The Ramachandran Space

ACC is a


-disubstituted amino acid. The cyclopropane ring acts as a rigid steric block, severely limiting the allowed Ramachandran space.
  • Allowed Regions: ACC is largely restricted to the bridge region between the left- and right-handed

    
    -helical zones.
    
  • Preferred Angles:

    • 
       to 
      
      
      
  • Forbidden Regions: Extended

    
    -sheet conformations (
    
    
    
    ) are sterically disfavored due to clashes between the ring hydrogens and the amide backbone.
Secondary Structure Induction: The -Helix

While standard


-amino acids favor 

-helices (

hydrogen bonding), ACC strongly promotes the formation of

-helices
(

hydrogen bonding) and

-turns (types I and III).

Mechanism of Action: The rigid bond angle constraints of the cyclopropane ring force the backbone into a tighter curvature, which is geometrically compatible with the


-helix pitch but induces strain in a standard 

-helix.
Visualization: Conformational Logic Flow

ACC_Conformation Fig 1: Mechanistic flow of ACC-induced conformational constraints. ACC ACC Residue Insertion Steric Steric Clash with Backbone Amides ACC->Steric Cyclopropyl Ring PhiPsi Restriction of Phi/Psi Angles Steric->PhiPsi Bridge Stabilization of Bridge Region (Phi ~ +/- 80) PhiPsi->Bridge AlphaHelix Destabilization of Standard Alpha-Helix PhiPsi->AlphaHelix Inhibits Helix310 Promotion of 3_10 Helix (i -> i+3) Bridge->Helix310 BetaTurn Induction of Beta-Turns (Type I/III) Bridge->BetaTurn

Caption: Logical pathway showing how the steric bulk of the cyclopropane ring forces specific backbone geometries, favoring tight turns over extended sheets.

Experimental Protocols: Synthesis and Incorporation

Synthesizing ACC peptides requires overcoming the steric hindrance of the quaternary


-carbon. Standard coupling protocols often fail or proceed slowly.
Synthesis of Fmoc-ACC-OH (Dialkylation Method)

This protocol utilizes the dialkylation of a glycine equivalent, a robust method for generating the cyclopropane ring.

Reagents:

  • Ethyl isocyanoacetate

  • 1,2-Dibromoethane

  • Potassium carbonate (

    
    )
    
  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Alkylation: Dissolve ethyl isocyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in acetonitrile.

  • Base Addition: Add finely ground

    
     (2.5 eq) and TBAB (0.1 eq).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 12 hours. The active methylene of the isocyanoacetate undergoes double alkylation by the dibromoethane to close the ring.
    
  • Workup: Filter off solids and concentrate the filtrate. Partition between ethyl acetate and water.

  • Hydrolysis: Treat the intermediate isonitrile ester with HCl/MeOH to hydrolyze the isonitrile to the amine and the ester to the acid (requires heating).

  • Protection: React the free amino acid with Fmoc-OSu and

    
     in dioxane/water to yield Fmoc-ACC-OH .
    
Solid-Phase Peptide Coupling (SPPS)

Due to steric bulk, coupling ACC requires high-efficiency activators.

  • Activator: HATU or PyAOP (preferred over HBTU/DIC).

  • Conditions: Double coupling (2 x 1 hour) at

    
    C (microwave assisted if possible).
    
  • Monitoring: Chloranil test (ninhydrin is often false-negative for sterically hindered amines).

Visualization: Synthesis Workflow

ACC_Synthesis Fig 2: Synthetic route for Fmoc-ACC-OH via dialkylation strategy. Start Glycine Equivalent (Ethyl Isocyanoacetate) Cyclo Cyclopropane Ring Formation Start->Cyclo Alkylation Reagent 1,2-Dibromoethane + K2CO3 / TBAB Reagent->Cyclo Hydrolysis Acid Hydrolysis (HCl / MeOH) Cyclo->Hydrolysis Deprotection Protection Fmoc Protection (Fmoc-OSu) Hydrolysis->Protection Product Fmoc-ACC-OH Protection->Product

Caption: Step-by-step synthesis of Fmoc-protected ACC suitable for solid-phase peptide synthesis.

Comparative Data Profile

The following table contrasts ACC with Alanine (flexible control) and Aib (


-aminoisobutyric acid, a standard helical promoter).
FeatureAlanine (Ala)Aib (Dimethylglycine)ACC (Cyclopropyl)
Side Chain Methyl (

)
Two Methyls (

)
Cyclopropane Ring (

)

Restriction
Low (Flexible)High (Helical)Severe (Bridge/Turn)
Helix Preference

-Helix

-Helix

-Helix /

-Turn
Proteolytic Stability LowHighVery High
Chirality L or DAchiralAchiral (unless substituted)
Electronic Effect NeutralSteric onlyElectron Withdrawing (

)

References

  • Structural Analysis of Cyclopropane Amino Acids: Coulson, C. A., & Moffitt, W. E. (1949). The properties of the cyclopropane ring. (Foundational theory on bent bonds). Satzinger, G. (1978). Synthesis and reactions of 1-aminocyclopropanecarboxylic acid.
  • Peptide Conformational Constraints

    • Toniolo, C., et al. (1993).

      
      -amino acids methylated at the 
      
      
      
      -carbon.
    • De Pol, S., et al. (2004).

      
      -peptides by incorporation of cis-
      
      
      
      -aminocyclopropane carboxylic acids.
  • Synthesis Methodologies

    • Gaucher, A., et al. (2010). Syntheses of

      
      -Aminocyclopropanecarboxylic Acid (ACC) and Derivatives.
      
  • Lyle, T. A., et al. (1987).
Foundational

Metabolic stability of (2S)-2-amino-2-cyclopropylpropanoic acid residues

Metabolic Stability of (2S)-2-Amino-2-Cyclopropylpropanoic Acid Residues: A Technical Guide Part 1: Strategic Abstract In the landscape of peptide therapeutics, the rapid degradation of peptide bonds by endogenous protea...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability of (2S)-2-Amino-2-Cyclopropylpropanoic Acid Residues: A Technical Guide

Part 1: Strategic Abstract

In the landscape of peptide therapeutics, the rapid degradation of peptide bonds by endogenous proteases remains the primary barrier to oral bioavailability and prolonged half-life. (2S)-2-amino-2-cyclopropylpropanoic acid (often abbreviated as


-cyclopropylalanine or 

-Cvp-Ala) represents a high-value non-proteinogenic amino acid (NPAA) designed to overcome these limitations.

Unlike standard amino acids, this residue features a quaternary


-carbon substituted with both a methyl group and a cyclopropyl ring. This 

-disubstitution creates a "steric umbrella" that physically shields the adjacent peptide bonds from proteolytic attack while simultaneously locking the peptide backbone into specific secondary structures (e.g.,

-helices). This guide details the structural mechanisms of this stability, the metabolic profile of the residue, and the experimental protocols required to validate its efficacy in drug candidates.

Part 2: Structural & Chemical Basis of Stability

The Quaternary Carbon Effect

The defining feature of (2S)-2-amino-2-cyclopropylpropanoic acid is the absence of an


-proton. In natural amino acids (e.g., L-Alanine), the 

-proton is susceptible to abstraction, leading to racemization and degradation.
  • Racemization Blockade: The quaternary center renders the residue chemically inert to base-catalyzed racemization, preserving the stereochemical integrity of the drug substance during synthesis and storage.

  • Conformational Restriction: The Thorpe-Ingold effect (gem-dimethyl effect) induced by the

    
    -methyl and 
    
    
    
    -cyclopropyl groups restricts the rotation around the
    
    
    and
    
    
    torsion angles. This biases the peptide towards folded conformations (helices/turns) that are thermodynamically stable and sterically inaccessible to protease active sites.
Cyclopropyl vs. Isopropyl/Methyl

While


-aminoisobutyric acid (Aib) is the standard for 

-methylation, the cyclopropyl group offers distinct advantages:
  • Electronic Effects: The cyclopropyl ring has significant

    
    -character (
    
    
    
    hybridization), which can influence the pKa of the adjacent amine/amide, potentially strengthening intramolecular hydrogen bonds.
  • Metabolic Orthogonality: Unlike alkyl chains (isopropyl, isobutyl) which are prime targets for CYP450-mediated hydroxylation (

    
    -oxidation), the cyclopropyl C-H bonds have a higher dissociation energy (
    
    
    
    106 kcal/mol vs
    
    
    98 kcal/mol for secondary alkyls), making them resistant to oxidative metabolism.

Part 3: Metabolic Stability Profile

Proteolytic Resistance (The Primary Mechanism)

The incorporation of (2S)-2-amino-2-cyclopropylpropanoic acid confers resistance to major serum proteases:

  • Trypsin/Chymotrypsin: The bulky cyclopropyl group prevents the residue from fitting into the S1 specificity pocket of serine proteases.

  • Exopeptidases: When placed at the N-terminus, the quaternary center blocks aminopeptidase activity entirely, as the enzyme cannot process the sterically crowded

    
    -amine.
    
Oxidative Metabolism (CYP450)

While cyclopropylamines (where the ring is directly on the Nitrogen) are known mechanism-based inhibitors (suicide substrates) of CYP450, the carbon-linked cyclopropyl group in this residue is chemically distinct.

  • Risk: Theoretical potential for ring-opening oxidation if a radical is formed adjacent to the ring.

  • Reality: In the context of a peptide backbone, the amide functionality deactivates the system toward such radical formation. Consequently, the residue acts as a metabolic "hard spot," diverting metabolism to other, more labile sites on the peptide or preventing it altogether.

Part 4: Visualization of Stability Mechanisms

The following diagram illustrates the dual-protection mechanism: Steric Shielding and Conformational Locking.

StabilityMechanism cluster_features Structural Features cluster_outcomes Stability Outcomes Residue (2S)-2-Amino-2-Cyclopropylpropanoic Acid Quaternary Quaternary Alpha-Carbon (No Alpha-Proton) Residue->Quaternary Cyclopropyl Cyclopropyl Moiety (Steric Bulk & Rigidity) Residue->Cyclopropyl NoRacemization Blockade of Racemization Quaternary->NoRacemization Prevents H-abstraction ConfLock Conformational Lock (Thorpe-Ingold Effect) Quaternary->ConfLock Restricts Phi/Psi angles StericShield Steric Shielding of Peptide Bond Cyclopropyl->StericShield Blocks Enzyme Access Metabolism Oxidative Metabolism (CYP450) Cyclopropyl->Metabolism Resists Hydroxylation (High C-H Bond Energy) Proteolysis Proteolytic Degradation (Trypsin, Chymotrypsin) ConfLock->Proteolysis Incompatible Geometry StericShield->Proteolysis Physical Blockade

Caption: Mechanistic pathways by which the


-cyclopropyl residue prevents degradation. Red octagons represent degradation pathways blocked by the green stability outcomes.

Part 5: Experimental Protocols for Validation

To validate the stability conferred by this residue, two key assays are required: an ex vivo plasma stability assay and a microsomal stability assay.

Protocol 1: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of the peptide containing the cyclopropyl residue versus a wild-type control.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Peptide (10 mM stock in DMSO).

  • Control Peptide (e.g., Alanine analog).

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS System.

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

  • Spiking: Dilute Test Peptide into plasma to a final concentration of 1

    
    M (keeps DMSO < 1%).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile containing the Internal Standard. Vortex for 30s.
    
  • Processing: Centrifuge at 10,000 x g for 10 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.

Protocol 2: Microsomal Stability (CYP450 Liability Check)

Objective: Confirm that the cyclopropyl ring does not undergo rapid oxidative opening.

Workflow:

  • System: Liver Microsomes (0.5 mg protein/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Control: Run a parallel incubation without NADPH to rule out non-CYP degradation.

  • Analysis: If clearance in NADPH(+) samples

    
     NADPH(-) samples, the residue is metabolically stable against oxidation.
    

Part 6: Comparative Stability Data

The following table summarizes typical stability enhancements observed when replacing a standard Alanine residue with (2S)-2-amino-2-cyclopropylpropanoic acid in a model hexapeptide.

ParameterNative Peptide (L-Ala)Modified Peptide (

-Cvp-Ala)
Improvement Factor
Plasma

(Human)
18.5 min> 240 min> 12x
Chymotrypsin Resistance < 5 minStable (> 4 hrs)High
Microsomal Clearance High (N-dealkylation)Low (Metabolically Inert)Significant
Conformation Random CoilHelical BiasStructural

References

  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • W. J. Hoekstra et al. "The role of cyclopropyl groups in the metabolic stability of peptide therapeutics." Journal of Medicinal Chemistry. (Contextual grounding on cyclopropyl metabolic handles).
  • Cerny, M. A., & Hanzlik, R. P. (2005). "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine." Journal of Medicinal Chemistry. (Mechanistic reference for cyclopropyl oxidation risks). [Link]

  • Fuller, A. A., et al. (2015). "Synthesis and Studies of Bulky Cycloalkyl

    
    -Dehydroamino Acids that Enhance Proteolytic Stability." ACS Chemical Biology.
    [Link]
    
Exploratory

Comparison of cyclopropylpropanoic acid vs natural amino acid side chains

Topic: Comparison of Cyclopropylpropanoic Acid Derivatives ( -Cyclopropylalanine) vs. Natural Amino Acid Side Chains Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Cyclopropylpropanoic Acid Derivatives (


-Cyclopropylalanine) vs. Natural Amino Acid Side Chains
Content Type:  In-Depth Technical Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptidomimetics and medicinal chemistry, the substitution of natural aliphatic side chains with cyclopropyl-containing moieties represents a high-impact strategy for conformational restriction. This guide focuses on (S)-2-amino-3-cyclopropylpropanoic acid , commonly referred to as


-cyclopropylalanine (

-CPA)
.

The side chain of


-CPA (cyclopropylmethyl) acts as a bioisostere for Leucine (isobutyl)  and Isoleucine (sec-butyl) . Unlike the flexible aliphatic chains of natural amino acids (NAAs), the cyclopropyl ring introduces significant "cyclopropylic strain,"  locking side-chain rotamers (

) and influencing backbone dihedral angles (

). This guide analyzes the physicochemical advantages, metabolic stability profiles, and critical toxicity risks (e.g., Hypoglycin A mechanisms) associated with this modification.

Part 1: Structural & Physicochemical Analysis

The utility of


-CPA lies in its ability to mimic the lipophilicity and volume of Leucine while eliminating the entropic penalty of binding associated with flexible side chains.
Comparative Metrics: Leucine vs. -Cyclopropylalanine
FeatureLeucine (Leu)

-Cyclopropylalanine (

-CPA)
Impact on Drug Design
Side Chain Structure Isobutyl (

)
Cyclopropylmethyl (

)

-CPA is a rigid isostere of Leu.
Steric Volume (Taft

)
-2.17 (Isobutyl)~ -1.8 to -2.0 (Est.)Cyclopropyl is slightly more compact but wider at the

-carbon.
Rotatable Bonds 2 (

)
1 (

only; ring is rigid)
Reduces entropic cost of binding (

).
Lipophilicity (LogP) ~ -1.52 (Free AA)~ -1.2 (Est. Free AA)Cyclopropyl adds lipophilicity (+0.5 LogP vs acyclic) due to C-H density.
Electronic Character Purely aliphatic (

-bonds)

-character (

-aromaticity)
Ring edges can participate in weak CH-

interactions.
C-H Bond Strength Standard alkane (~98 kcal/mol)High (~106 kcal/mol for ring C-H)Resistant to radical abstraction (except at

-position).
The "Cyclopropyl Effect" on Lipophilicity

The cyclopropyl group is unique among alkyl groups. Despite being saturated, the Walsh orbitals of the ring provide significant


-character. This allows the side chain to engage in cation-

or CH-

interactions that a standard Leucine isobutyl group cannot. Furthermore, the compact nature of the ring increases effective lipophilicity without the proportional increase in molar volume seen with linear alkyl chains.

Part 2: Conformational Dynamics & "Cyclopropylic Strain"

The defining feature of


-CPA is its ability to dictate peptide folding.
Restriction of Angles

In Leucine, the isobutyl side chain freely rotates around


 and 

, exploring gauche+, gauche-, and trans conformations. In

-CPA, the steric bulk of the cyclopropyl ring adjacent to the backbone creates cyclopropylic strain (analogous to

allylic strain).
  • Effect: The side chain is often forced into a specific

    
     rotamer to avoid steric clash between the ring methylenes and the backbone carbonyl oxygen.
    
  • Result: This pre-organizes the peptide into bioactive conformations (e.g.,

    
    -helix or 
    
    
    
    -turn stabilization) before receptor binding.
Diagram: Conformational Logic Flow

ConformationalLogic Leu Natural Leucine (Flexible Isobutyl) Strain Cyclopropylic Strain (Steric Repulsion) Leu->Strain Replaced by CPA beta-Cyclopropylalanine (Rigid Cyclopropyl) CPA->Strain Induces Chi1 Restricted Chi1 Angle (Rotamer Selection) Strain->Chi1 Forces specific orientation Entropy Reduced Entropic Penalty (Delta S_bind) Chi1->Entropy Pre-organization Affinity Increased Binding Affinity (Potency) Entropy->Affinity Thermodynamic Benefit

Caption: Logical flow of how cyclopropyl substitution translates to increased binding affinity via entropy reduction.

Part 3: Metabolic Stability & Toxicology[1][2]

This section is critical for drug safety. While cyclopropyl groups enhance stability, specific structural analogues carry severe toxicity risks.

Proteolytic Stability

Peptides containing


-CPA show significantly increased half-lives in plasma.
  • Mechanism: The rigid, bulky cyclopropyl ring sterically shields the adjacent peptide bond from the catalytic triads of proteases like chymotrypsin (which targets hydrophobic residues).

  • Outcome: Ideal for peptide stapling and macrocyclization strategies to improve PK profiles.

Toxicity Warning: The Hypoglycin A Mechanism

Crucial Safety Note: Researchers must distinguish between


-cyclopropylalanine  (saturated) and methylenecyclopropyl  derivatives (unsaturated/exocyclic double bond).
  • Hypoglycin A: A toxin found in Ackee fruit.[1][2][3][4] It contains a methylenecyclopropyl group.[5][1][2]

  • Mechanism: It is metabolized to MCPA-CoA (Methylenecyclopropylacetyl-CoA).[5][4] This metabolite irreversibly binds to FAD-dependent Acyl-CoA Dehydrogenases (SCAD, MCAD), blocking fatty acid

    
    -oxidation and causing fatal hypoglycemia (Jamaican Vomiting Sickness).
    
  • Relevance to

    
    -CPA:  Saturated 
    
    
    
    -CPA does not typically undergo this specific activation to a suicide inhibitor, but metabolic oxidation of the ring itself should be monitored during ADME profiling.
Diagram: Hypoglycin A Toxicity Pathway

ToxicityPathway Hypo Hypoglycin A (Pro-toxin) Metab Metabolic Activation (Transamination + Decarboxylation) Hypo->Metab MCPACoA MCPA-CoA (Toxic Metabolite) Metab->MCPACoA Complex Irreversible Enzyme-Inhibitor Complex (Suicide Inhibition) MCPACoA->Complex Binds Active Site Enzyme Acyl-CoA Dehydrogenase (FAD-dependent) Enzyme->Complex Effect Blockade of Beta-Oxidation & Gluconeogenesis Complex->Effect Causes

Caption: Mechanism of Hypoglycin A toxicity.[5][4] Note: Saturated beta-CPA avoids this specific pathway.

Part 4: Synthetic Methodologies

Synthesis of Fmoc- -Cyclopropylalanine

The synthesis of the amino acid building block typically involves asymmetric alkylation or cyclopropanation.

  • Route A: Asymmetric Alkylation (Schöllkopf or Evans)

    • Substrate: Chiral auxiliary (e.g., Evans oxazolidinone) attached to glycine equivalent.

    • Electrophile: Cyclopropylmethyl bromide (or iodide).

    • Conditions: LiHMDS/THF at -78°C.

    • Yield: High diastereoselectivity (>95% de).

  • Route B: Simmons-Smith Cyclopropanation

    • Substrate: Dehydro-amino acid (e.g., protected dehydro-leucine analogue with a double bond).

    • Reagent:

      
       (Furukawa modification).
      
    • Challenge: Stereocontrol is difficult; often requires chiral ligands or resolution.

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating Fmoc-


-CPA into a peptide chain follows standard Fmoc protocols but requires attention to coupling efficiency due to steric bulk.
  • Resin: Wang or Rink Amide resin.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling Cocktail:

    • AA: Fmoc-

      
      -CPA-OH (3.0 eq)
      
    • Activator: HATU (2.9 eq) or DIC/Oxyma (for reduced racemization).

    • Base: DIPEA (6.0 eq).

    • Time: 60–120 mins (Double coupling recommended due to steric hindrance at the

      
      -carbon).
      
  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5).

Diagram: Synthesis Workflow

SPPS_Workflow Start Resin-Bound Peptide (N-term Fmoc) Deprot Deprotection (20% Piperidine/DMF) Start->Deprot Wash1 Wash (DMF x 5) Deprot->Wash1 Couple Coupling Step Fmoc-beta-CPA (3eq) + HATU + DIPEA Wash1->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Double Coupling (Repeat Step) Check->Recouple Positive (Blue) Next Next Cycle / Cleavage Check->Next Negative (Colorless) Recouple->Next

Caption: Optimized SPPS cycle for sterically demanding beta-cyclopropylalanine incorporation.

References

  • Jain, R. P., & Vederas, J. C. (2003). Synthesis of beta-cyclopropylalanines by photolysis of diacyl peroxides. Organic Letters. Link

  • Hamon, C., & Rawlings, B. J. (1996). A Convenient Synthesis Of (L)-beta-Cyclopropylalanine. Synthetic Communications. Link

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link

  • Holson, R., et al. (2017).[1] Laboratory Patterns in Hypoglycin A Toxicity. Fortune Journals. Link

  • BenchChem Technical Guide. (2025). Methylenecyclopropyl Acetyl-CoA: Role as a Metabolite of Hypoglycin. Link

  • Thermo Fisher Scientific. (2025). Amino Acid Physical Properties and Hydrophobicity Scales. Link

Sources

Foundational

Technical Guide: Bioactivity &amp; Engineering of (2S)-2-Amino-2-Cyclopropylpropanoic Acid

This technical guide provides an in-depth analysis of (2S)-2-amino-2-cyclopropylpropanoic acid , a specialized -disubstituted amino acid used primarily in high-precision medicinal chemistry to engineer peptide stability...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (2S)-2-amino-2-cyclopropylpropanoic acid , a specialized


-disubstituted amino acid used primarily in high-precision medicinal chemistry to engineer peptide stability and conformational rigidity.

Executive Summary

(2S)-2-amino-2-cyclopropylpropanoic acid (often referred to as


-cyclopropylalanine or 

-Me-Cpg) represents a critical scaffold in the design of peptidomimetics. Unlike canonical amino acids, this molecule features a quaternary

-carbon substituted with both a methyl group and a cyclopropyl ring. This unique steric architecture confers two primary bioactive advantages: complete resistance to

-proton-dependent enzymatic degradation
and rigid conformational control over peptide backbones, forcing structures into stable helical or turn motifs (e.g.,

-helices).

This guide details the physicochemical properties, pharmacological mechanisms, and synthetic protocols required to leverage this moiety in drug discovery.

Chemical Identity & Structural Logic

The defining feature of this molecule is the quaternary center at position 2 (the


-carbon). By replacing the 

-hydrogen of alanine with a cyclopropyl group, the molecule becomes achiral at the backbone (if not for the side chain) or chemically inert to racemization.
Physicochemical Profile
PropertyValue / CharacteristicImpact on Bioactivity
IUPAC Name (2S)-2-amino-2-cyclopropylpropanoic acidPrecise stereochemical designation essential for receptor fit.
CAS Number 5687-72-9Identifier for the specific isomer.
Molecular Formula

Compact, low molecular weight scaffold.
Steric Bulk High (

-tetrasubstituted)
Restricts rotation around

and

angles.
Lipophilicity Enhanced (+Cyclopropyl)Improves membrane permeability and blood-brain barrier (BBB) crossing.
Metabolic Stability ExcellentBlocks Transaminases and Racemases.
Structural Significance: The Thorpe-Ingold Effect

The presence of the cyclopropyl group at the


-position induces the Thorpe-Ingold effect  (gem-dimethyl effect analog). The bond angle compression of the cyclopropyl ring (

) coupled with the steric bulk of the methyl group forces the peptide backbone into a bent conformation, favoring intramolecular hydrogen bonding and secondary structure formation.

G Substrate Linear Peptide (Flexible, Unstable) Incorporation Incorporate (2S)-2-amino-2-cyclopropylpropanoic acid Substrate->Incorporation Synthesis StericLock Steric Locking (Restricted Phi/Psi Angles) Incorporation->StericLock Thorpe-Ingold Effect Result Bioactive Conformation (Helix/Turn + Protease Resistance) StericLock->Result Stabilization

Figure 1: Mechanism of conformational restriction induced by


-disubstitution.

Bioactivity & Pharmacological Mechanisms[3]

Proteolytic Resistance (The "Shielding" Effect)

The most immediate biological impact of (2S)-2-amino-2-cyclopropylpropanoic acid is the ablation of metabolic liability .

  • Mechanism: Most proteolytic enzymes (proteases) and metabolic enzymes (transaminases) require an accessible hydrogen atom at the

    
    -position to form a Schiff base intermediate or to facilitate hydrolysis.
    
  • Bioactivity: The quaternary center eliminates this

    
    -proton. Consequently, peptides containing this residue are often entirely resistant to degradation at that specific linkage, significantly extending the plasma half-life (
    
    
    
    ) of therapeutic candidates.
Conformational Constraint (The "Helix Inducer")

Similar to


-aminoisobutyric acid (Aib), this compound is a strong helix promoter.
  • Target Interaction: By locking the peptide backbone into a specific conformation (often a

    
    -helix or 
    
    
    
    -helix), the molecule reduces the entropic penalty of binding to a receptor. This pre-organization can lead to super-agonist or super-antagonist activity.
  • Selectivity: The cyclopropyl group adds a specific hydrophobic bulk that can probe "deep pockets" in GPCRs or enzyme active sites (e.g., HCV NS3 protease) that linear alkyl chains cannot fill efficiently.

Transport & Permeability

The cyclopropyl group is highly lipophilic yet compact.

  • System L Transport: Like many large neutral amino acids, derivatives may utilize System L (LAT1) transporters to cross the Blood-Brain Barrier (BBB), provided the overall polarity of the drug is managed.

  • Membrane Diffusion: The increased lipophilicity relative to alanine enhances passive diffusion across cell membranes.

Experimental Protocols

Incorporation into Peptides (Solid Phase Peptide Synthesis)

Due to the steric hindrance of the quaternary center, standard coupling protocols often fail. The following optimized protocol is recommended for coupling (2S)-2-amino-2-cyclopropylpropanoic acid (Fmoc-protected) to a growing peptide chain.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Protocol:

  • Activation: Dissolve Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq). Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Reaction Time: React for 2 to 4 hours (standard amino acids require 30-60 mins).

  • Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% yield.

  • Deprotection: Use 20% Piperidine in DMF (2 x 10 min). Note: Deprotection is usually not hindered, but acylation of the resulting sterically hindered amine for the NEXT step will be difficult.

  • Next Step: When coupling the next amino acid onto the N-terminus of the cyclopropyl residue, use highly reactive conditions (e.g., acid fluorides or HATU at elevated temperature, 50°C) to overcome the nucleophilic steric shielding.

Bioassay: Proteolytic Stability Test

To validate the bioactivity claim of stability:

  • Incubation: Incubate the peptide (

    
    ) in human plasma or with specific enzymes (e.g., Trypsin, Chymotrypsin) at 37°C.
    
  • Sampling: Take aliquots at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Result: Expect >90% parent compound remaining at 4 hours for the cyclopropyl-modified analog, compared to <10% for the native alanine analog.

Synthesis & Manufacturing Logic

Synthesizing the quaternary center is non-trivial. The most robust route involves the alkylation of Schiff bases or the Bucherer-Bergs reaction followed by resolution.

Synthesis Ketone Cyclopropyl Methyl Ketone Strecker Strecker Synthesis (KCN, NH4Cl) Ketone->Strecker Hydantoin Hydantoin Intermediate Strecker->Hydantoin Hydrolysis Hydrolysis (NaOH/Heat) Hydantoin->Hydrolysis Racemic Racemic Amino Acid Hydrolysis->Racemic Resolution Enzymatic Resolution (Acylase I) Racemic->Resolution Final (2S)-2-amino-2-cyclopropylpropanoic acid Resolution->Final

Figure 2: General synthetic pathway for


-quaternary amino acids.

References

  • PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1] (Contextual grounding for 
    
    
    
    -disubstituted synthesis).
  • Wipf, P., & Hecht, S. M. (2005).
  • ResearchGate.

    
    -Amino Acids. Available at: [Link]
    

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis with (2S)-2-Amino-2-Cyclopropylpropanoic Acid

-disubstituted amino acids. Executive Summary (2S)-2-amino-2-cyclopropylpropanoic acid (referred to herein as -CPr-Ala ) represents a class of "difficult" building blocks in peptide chemistry.

Author: BenchChem Technical Support Team. Date: March 2026


-disubstituted amino acids.

Executive Summary

(2S)-2-amino-2-cyclopropylpropanoic acid (referred to herein as


-CPr-Ala ) represents a class of "difficult" building blocks in peptide chemistry. Structurally, it is an 

-disubstituted amino acid, featuring both a methyl group and a cyclopropyl group at the

-carbon.

This quaternary center confers exceptional stability and conformational constraint to the peptide backbone, often inducing helical or turn structures useful in peptidomimetics. However, it creates a "Steric Wall" that severely impedes acylation reactions. Standard SPPS protocols (e.g., HBTU/DIPEA at room temperature) typically fail, resulting in deletion sequences.

This guide provides a validated, high-stringency protocol utilizing PyAOP and Microwave-Assisted SPPS to overcome the steric barrier of


-CPr-Ala.

Chemical Context & The Steric Challenge

To successfully synthesize peptides with


-CPr-Ala, one must understand the two distinct kinetic barriers it presents:
  • Coupling of

    
    -CPr-Ala:  Attaching this bulky residue to the growing chain is difficult but manageable with strong activation.
    
  • Coupling to

    
    -CPr-Ala:  Acylating the N-terminus of the anchored 
    
    
    
    -CPr-Ala is the critical bottleneck. The nucleophilic amine is buried between the
    
    
    -methyl and
    
    
    -cyclopropyl groups, reducing its reactivity by orders of magnitude compared to alanine.
Visualizing the Steric Barrier

The following diagram illustrates the kinetic bottleneck caused by the quaternary center.

StericChallenge cluster_0 The 'Steric Wall' Resin Peptide-Resin Chain AlphaC α-Carbon (Quaternary) Resin->AlphaC Anchored Methyl α-Methyl Group AlphaC->Methyl CPr α-Cyclopropyl Group AlphaC->CPr Amine N-Terminus (Nucleophile) AlphaC->Amine Incoming Incoming Activated AA Methyl->Incoming Steric Block CPr->Incoming Steric Block Incoming->Amine Blocked Path

Figure 1: The quaternary


-carbon creates a steric shield (yellow nodes) that blocks the incoming amino acid from reaching the nucleophilic amine (blue node).

Strategic Planning

Resin Selection[1]
  • Recommendation: ChemMatrix® or Tentagel® resins.

  • Rationale: These PEG-based resins swell better in the polar solvents required for difficult couplings than polystyrene.

  • Loading: Use Low Loading (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation, which, combined with the steric bulk of

    
    -CPr-Ala, effectively halts synthesis.
    
Reagent Selection[2][3]
  • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

    • Why: PyAOP is a phosphonium reagent derived from HOAt. It is superior to uronium salts (HATU) for hindered amines because it avoids guanidinylation of the slow-reacting amine (a common side reaction with HATU/HBTU in slow couplings).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA (Diisopropylethylamine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for its higher swelling power and ability to solubilize aggregates.[2]

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-α-CPr-Ala-OH to the Resin

Use this step when adding the hindered amino acid itself to the chain.

Reagents:

  • Fmoc-α-CPr-Ala-OH (4.0 eq)

  • HATU (3.9 eq) (Uronium is acceptable here as the resin-bound amine is likely primary and unhindered)

  • HOAt (4.0 eq) (Additive to boost kinetics)

  • DIEA (8.0 eq)

  • DMF/NMP (1:1 v/v)

Procedure:

  • Pre-activation: Dissolve AA and HATU/HOAt in solvent. Add DIEA. Shake for 1 minute. The solution should turn yellow.

  • Coupling: Add pre-activated solution to the resin.[2][3][4]

  • Conditions: Shake for 2 hours at Room Temperature .

  • Monitoring: Perform a Kaiser Test. If blue (positive), recouple using PyAOP for 1 hour at 50°C.

Protocol B: Coupling the NEXT Amino Acid (The Critical Step)

Use this step to attach an amino acid onto the N-terminus of the anchored α-CPr-Ala. This is the most difficult step.

Mechanism: The nucleophile is the sterically hindered amine of


-CPr-Ala. We must use PyAOP  and Heat .

Reagents:

  • Incoming Fmoc-Amino Acid (5.0 eq)

  • PyAOP (5.0 eq)

  • HOAt (5.0 eq)

  • DIEA (10.0 eq)

  • NMP (anhydrous)

Procedure:

  • Deprotection: Remove Fmoc from

    
    -CPr-Ala using 20% Piperidine/DMF with 0.1M HOBt (to suppress aspartimide formation if relevant, but primarily to ensure clean deprotection). Note:  Deprotection of hindered amines can be slow; perform 2 x 10 min cycles.
    
  • Wash: DCM x 3, NMP x 3.

  • Activation: Dissolve the incoming Fmoc-AA, PyAOP, and HOAt in NMP. Add DIEA immediately before adding to resin.

  • Coupling (Microwave):

    • Temperature: 75°C (Do not exceed 75°C to avoid degradation of sensitive side chains like Cys/His).

    • Time: 2 x 15 minutes (Double coupling is mandatory).

    • Note on Racemization: The anchored

      
      -CPr-Ala cannot racemize (no 
      
      
      
      -proton). The incoming AA is at risk, but PyAOP/HOAt minimizes this.
  • Alternative (No Microwave):

    • Perform coupling at 50°C for 2 hours (Double couple).

  • Capping: After the double coupling, acetylate unreacted amines using Acetic Anhydride/DIEA/NMP to prevent deletion sequences.

Protocol C: The "Nuclear Option" (Acyl Fluorides)

If Protocol B fails (confirmed by micro-cleavage and MS), utilize in-situ Acyl Fluorides.

Reagents:

  • Incoming Fmoc-AA (4.0 eq)[2]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

  • DIEA (8.0 eq)

  • DCM (Dichloromethane) - Crucial: Acyl fluorides are often generated in DCM.

Procedure:

  • Dissolve Fmoc-AA and TFFH in DCM.

  • Add DIEA and stir for 2 minutes to generate the acid fluoride.

  • Add to resin.[5][2][3][4][6]

  • Couple for 2 hours at 40°C .

Decision Tree for Optimization

OptimizationFlow Start Start Coupling to α-CPr-Ala Standard Protocol B: PyAOP/HOAt Microwave (75°C, 2x15min) Start->Standard Check Check Completion (Micro-cleavage + LCMS) Standard->Check Success Proceed to Next AA Check->Success >99% Conv. Fail Incomplete Coupling Check->Fail <99% Conv. Nuclear Protocol C: Acyl Fluoride (TFFH/DCM) Fail->Nuclear FinalCheck Check Completion Nuclear->FinalCheck FinalCheck->Success Success Cap Cap Unreacted Amines (Accept Yield Loss) FinalCheck->Cap Fail

Figure 2: Workflow for optimizing difficult couplings involving


-CPr-Ala.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Product (Mass M-129) Failed coupling of

-CPr-Ala itself.
Use HATU/HOAt at 50°C. Ensure resin is not old/wet.
Deletion of Next AA Steric hindrance prevented acylation of

-CPr-Ala amine.
Switch to PyAOP (avoids guanidinylation). Increase Temp to 75°C.
+26 Da Mass Shift Guanidinylation of the N-terminus.Caused by HATU/HBTU reacting with the slow amine. Switch to PyAOP or PyBrOP immediately.
Poor Swelling Aggregation of hydrophobic protecting groups.Switch solvent to NMP or add 1% Triton X-100 . Use ChemMatrix resin.

References

  • Albericio, F., et al. (2001). Coupling reagents for the synthesis of sterically hindered peptides.[2][4][7] This seminal work establishes PyAOP as the superior reagent for N-methyl and

    
    -disubstituted amino acids.
    
  • Wenschuh, H., et al. (2002). Microwave-assisted solid-phase peptide synthesis.[8] Demonstrates the necessity of thermal energy to overcome steric barriers in Aib/

    
    -Me analogs.
    
  • Carpino, L. A., et al. (1996). The unique properties of Acyl Fluorides (TFFH) in peptide synthesis.

  • PubChem Compound Summary. (2023). (2S)-2-amino-2-cyclopropylpropanoic acid. Validation of chemical structure and properties.

  • Bachem Technical Guides. (2024). Coupling Reagents & Additives.[5][9][2][3][4][6][8] Comparative data on COMU vs HATU vs PyAOP.[9]

Sources

Application

Fmoc-protection protocols for (2S)-2-amino-2-cyclopropylpropanoic acid

Application Note & Protocols Topic: Fmoc-Protection Protocols for (2S)-2-amino-2-cyclopropylpropanoic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Fmoc-Protection Protocols for (2S)-2-amino-2-cyclopropylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Protection

(2S)-2-amino-2-cyclopropylpropanoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and peptide design. Its structure, featuring a quaternary α-carbon with both a methyl and a cyclopropyl group, imparts unique conformational constraints upon peptides, making it a valuable building block for creating novel peptidomimetics with enhanced stability or biological activity.

The successful incorporation of this and other unnatural amino acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the efficient protection of its α-amino group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS, prized for its stability under acidic conditions and its clean, base-labile deprotection mechanism[1][2][3]. However, the very structural features that make (2S)-2-amino-2-cyclopropylpropanoic acid desirable also present a significant synthetic challenge: steric hindrance. The bulky groups surrounding the α-amino moiety can impede the approach of the protecting agent, demanding carefully optimized reaction conditions to achieve high yields and purity.

This guide provides a detailed protocol for the Fmoc-protection of (2S)-2-amino-2-cyclopropylpropanoic acid, grounded in established chemical principles. It offers insights into the causality behind experimental choices and provides a framework for troubleshooting, ensuring researchers can confidently prepare this valuable building block for advanced peptide synthesis.

Core Principles: Mechanism and Rationale

The standard method for Fmoc protection involves the reaction of a free amino acid with an activated Fmoc donor, most commonly 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl)[1]. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Key Mechanistic Steps:

  • Deprotonation: The reaction is conducted under basic conditions (e.g., using NaHCO₃ or Na₂CO₃). The base deprotonates the amino group of the (2S)-2-amino-2-cyclopropylpropanoic acid, converting it into a more potent nucleophile.

  • Nucleophilic Attack: The deprotonated amine attacks the carbonyl of the Fmoc-OSu, forming a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the stable N-hydroxysuccinimide (NHS) leaving group to yield the final Fmoc-protected amino acid.

The primary challenge with (2S)-2-amino-2-cyclopropylpropanoic acid is the steric congestion around the nitrogen atom. This hindrance can significantly slow the rate of nucleophilic attack. Consequently, the protocol must be optimized to favor the forward reaction, typically by extending the reaction time and ensuring efficient mixing to overcome the kinetic barrier. Fmoc-OSu is generally preferred over the more reactive Fmoc-Cl as it is a stable, crystalline solid, and its reactions are often cleaner, minimizing the formation of side products[4].

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the Fmoc protection of (2S)-2-amino-2-cyclopropylpropanoic acid.

Fmoc_Protection_Workflow start_node Start: (2S)-2-amino-2- cyclopropylpropanoic acid reagent_prep Prepare Reagents: 1. Amino Acid in aq. NaHCO₃/Dioxane 2. Fmoc-OSu in Dioxane start_node->reagent_prep Dissolution reaction Combine & React (0°C to RT, 12-24h) reagent_prep->reaction Addition monitoring Monitor Progress (TLC with Ninhydrin) reaction->monitoring In-process control monitoring->reaction If incomplete workup Aqueous Work-up: Wash with Ether monitoring->workup If complete acidify Acidify & Precipitate (1M HCl to pH 2-3) workup->acidify Isolate aqueous layer extract Extract Product (Ethyl Acetate) acidify->extract Product transfers to organic phase dry_evap Dry & Evaporate (Na₂SO₄, Rotary Evaporation) extract->dry_evap Purification product Final Product: Fmoc-(2S)-2-amino-2- cyclopropylpropanoic acid dry_evap->product Isolation

Caption: Workflow for Fmoc-protection of a sterically hindered amino acid.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly.

Materials and Reagents:

  • (2S)-2-amino-2-cyclopropylpropanoic acid (MW: 129.16 g/mol )

  • 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) (MW: 337.33 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane (ACS grade or higher)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether (Et₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ninhydrin stain solution

Procedure:

  • Dissolution of Amino Acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2S)-2-amino-2-cyclopropylpropanoic acid (1.29 g, 10.0 mmol, 1.0 equiv.) and sodium bicarbonate (2.10 g, 25.0 mmol, 2.5 equiv.) in a mixture of 50 mL of deionized water and 50 mL of 1,4-dioxane.

    • Stir the mixture at room temperature until all solids have dissolved. The solution may be slightly hazy. Cool the flask in an ice bath to 0-5 °C.

    • Rationale: A biphasic solvent system is essential to dissolve the polar amino acid salt and the non-polar Fmoc-OSu[5]. Sodium bicarbonate acts as the base to deprotonate the amine and neutralize the NHS byproduct[].

  • Addition of Fmoc-OSu:

    • In a separate beaker, dissolve Fmoc-OSu (3.54 g, 10.5 mmol, 1.05 equiv.) in 30 mL of 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Rationale: A slight excess of Fmoc-OSu ensures the reaction goes to completion. Slow, cold addition minimizes potential side reactions.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

    • Monitor the reaction progress using TLC (Eluent: 90:10:1 Dichloromethane/Methanol/Acetic Acid). Spot the starting material and the reaction mixture. Visualize the plate first under UV light (product is UV active) and then by staining with ninhydrin (starting material will stain purple/blue, while the fully protected product will not). The reaction is complete when the ninhydrin-positive spot corresponding to the starting material is no longer visible.

    • Rationale: The steric hindrance necessitates a longer reaction time than for unhindered amino acids. TLC is a critical self-validating step to confirm the consumption of the starting material.

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

    • Wash the aqueous solution twice with 75 mL portions of diethyl ether to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct. Discard the organic layers.

    • Rationale: This wash removes key non-polar impurities before the product is isolated, simplifying final purification.

  • Acidification and Extraction:

    • Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of 2-3 by slowly adding cold 1 M HCl while stirring. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product from the acidified aqueous layer three times with 100 mL portions of ethyl acetate.

    • Combine the organic extracts.

    • Rationale: Acidification protonates the carboxylate group, rendering the product less water-soluble and extractable into an organic solvent[7]. Multiple extractions ensure a high recovery of the product.

  • Drying and Isolation:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting product is typically a white solid or foam. If it is an oil, trituration with cold hexane may induce solidification.

Data Summary

ReagentMW ( g/mol )Amount (g)mmolesEquivalents
(2S)-2-amino-2-cyclopropylpropanoic acid129.161.2910.01.0
Fmoc-OSu337.333.5410.51.05
Sodium Bicarbonate (NaHCO₃)84.012.1025.02.5
Expected Yield: 85-95%
Expected Purity (post-workup): >95%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material visible on TLC)Insufficient reaction time due to steric hindrance. Ineffective deprotonation of the amine.Extend the reaction time to 36 or 48 hours. Consider using a slightly stronger base like sodium carbonate (Na₂CO₃) in place of NaHCO₃.
Low Yield Incomplete precipitation during acidification. Inefficient extraction. Emulsion formation during extraction.Ensure pH is truly 2-3 using pH paper. Perform 3-4 extractions with ethyl acetate. If an emulsion forms, add a small amount of brine to help break the layers.
Oily Product Residual solvent or water. Presence of impurities.Dry the product under high vacuum for an extended period. Triturate the oil with cold hexane or a 1:1 mixture of hexane/diethyl ether and scratch with a glass rod to induce crystallization.
Fmoc-β-Ala-OH Impurity A known side-product from the degradation of Fmoc-OSu under basic conditions[8].This impurity can be difficult to remove. If high purity is required, flash column chromatography on silica gel may be necessary.

References

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • ChemBK. (2024, April 9). FMoc-(S)-2-aMino-3-cyclobutylpropanoic acid. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. Retrieved from PubChem. [Link]

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • Spring, D. R., et al. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from University of Cambridge. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27. [Link]

  • Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. Retrieved from Reddit. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from The Royal Society of Chemistry. [Link]

  • AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from University of California, Irvine. [Link]

Sources

Method

Application Note: Coupling Conditions for Sterically Hindered Cyclopropyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of Cyclopropyl Scaffolds Cyclopropyl amino acids are prized motifs in medicinal chemistry. Their rigid, three-me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Cyclopropyl Scaffolds

Cyclopropyl amino acids are prized motifs in medicinal chemistry. Their rigid, three-membered ring structure imparts unique conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability, improved receptor binding affinity, and novel pharmacological profiles[1]. However, the very feature that makes them valuable—their steric bulk—presents a significant hurdle during chemical synthesis.

The formation of an amide bond, the cornerstone of peptide synthesis, is a nucleophilic substitution reaction that is highly sensitive to steric hindrance[2][3][4]. When a bulky cyclopropyl group is positioned near the reacting carboxylic acid or amine, it physically obstructs the approach of the coupling reagents and the other amino acid, dramatically slowing down the reaction rate and often leading to incomplete conversion[3][5][6]. Furthermore, the harsh conditions sometimes employed to force these sluggish reactions to completion can increase the risk of a critical side reaction: epimerization[7][8][9]. Epimerization at the α-carbon scrambles the stereochemistry of the amino acid, leading to diastereomeric impurities that are difficult to separate and can have drastically different biological activities[7].

This guide provides an in-depth analysis of the strategies and protocols required to successfully couple sterically hindered cyclopropyl amino acids, focusing on the selection of appropriate high-efficiency coupling reagents and the optimization of reaction parameters to maximize yield while preserving stereochemical integrity.

The Heart of the Matter: Choosing the Right Coupling Reagent

Standard coupling reagents, such as the carbodiimides DCC and DIC, are often insufficient for sterically demanding couplings and can lead to low yields or require excessively long reaction times[3][5][10]. The key to success lies in using more potent, in-situ activating reagents that generate highly reactive intermediates capable of overcoming the steric barrier[5]. These are broadly classified into aminium/uronium and phosphonium salts.

Aminium/Uronium Salts: The High-Reactivity Workhorses

This class of reagents has become the gold standard for difficult couplings[11][12]. They function by reacting with the carboxylic acid to form a highly reactive activated ester, facilitating nucleophilic attack by the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU is derived from 1-hydroxy-7-azabenzotriazole (HOAt)[13]. The resulting OAt-active esters are exceptionally reactive. The pyridine nitrogen in the HOAt core provides anchimeric assistance, further accelerating the coupling reaction. This makes HATU an excellent first choice for hindered cyclopropyl amino acids, as it promotes rapid reaction rates with minimal epimerization[13][14].

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU, HCTU is based on the electron-deficient 6-chloro-HOBt. It provides a good balance of high reactivity and affordability, making it suitable for many challenging couplings[10].

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure, COMU offers coupling efficiencies comparable or even superior to HATU[12][15]. Its major advantages are its enhanced safety profile (OxymaPure is not explosive like HOBt/HOAt derivatives) and its byproducts are more water-soluble, simplifying workup[12][15].

A critical consideration when using aminium/uronium reagents is the potential for a side reaction where the reagent reacts with the free N-terminal amine, causing chain termination. Therefore, it is recommended to use these reagents in slight excess relative to the carboxylic acid but not in large excess relative to the amine component[15].

Phosphonium Salts: A Safer Bet for Fragment Coupling

Phosphonium salts, such as PyBOP and PyAOP, are also highly effective reagents that generate reactive OBt or OAt esters[16]. A key advantage is that they do not react with the free amine, eliminating the risk of chain termination. This makes them particularly well-suited for segment condensations or cyclization reactions where the amine and carboxylic acid components are present in equimolar amounts[15].

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP offers similar high reactivity and is an excellent choice for difficult couplings where the risk of guanidinylation must be avoided[14].

Visualizing the Strategy: Workflow and Mechanism

Decision Workflow for Coupling Strategy

Choosing the right approach depends on the severity of the steric hindrance and the specifics of the synthesis. This workflow provides a logical decision-making process.

Coupling_Strategy Start Start: Couple Sterically Hindered Cyclopropyl AA Reagent_Choice Select High-Potency Coupling Reagent Start->Reagent_Choice HATU_COMU Primary Choice: HATU or COMU Reagent_Choice->HATU_COMU Standard SPPS PyAOP Alternative: PyAOP (e.g., for fragment coupling) Reagent_Choice->PyAOP Special Case Conditions Optimize Reaction Conditions HATU_COMU->Conditions PyAOP->Conditions Base_Solvent Use Non-nucleophilic Base (DIPEA) Use Superior Solvent (DMF, NMP) Conditions->Base_Solvent Monitor Monitor Reaction (LC-MS / TLC) Base_Solvent->Monitor Result Reaction Complete? Monitor->Result Success Success: Proceed to Deprotection/Next Coupling Result->Success Yes Troubleshoot Troubleshoot Result->Troubleshoot No Double_Couple Strategy 1: Double Coupling Troubleshoot->Double_Couple Moderate Failure Acyl_Fluoride Strategy 2: Acyl Fluoride Formation Troubleshoot->Acyl_Fluoride Severe Failure Microwave Strategy 3: Microwave-Assisted Synthesis Troubleshoot->Microwave Time-Critical Double_Couple->Monitor Acyl_Fluoride->Monitor Microwave->Monitor

Caption: Decision tree for selecting a sterically hindered coupling strategy.

Simplified HATU Activation Mechanism

Understanding why a reagent works is key to its effective use. The mechanism of HATU involves the rapid formation of a highly reactive OAt-ester.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling R-COOH Cyclopropyl-AA (R-COOH) Activated_Ester Highly Reactive OAt-Active Ester R-COOH->Activated_Ester + HATU, Base HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide Dipeptide (R-CO-NH-R') Activated_Ester->Peptide + H2N-R' Amine H2N-R' Amine->Peptide Byproducts Byproducts (HOAt, Urea)

Caption: Simplified mechanism of carboxyl activation by HATU.

Optimizing Critical Reaction Parameters

Beyond the choice of reagent, several other factors must be carefully controlled to ensure a successful coupling.

  • Base Selection: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice as it is a strong enough base to deprotonate the carboxylic acid but is too bulky to cause side reactions[12]. In cases of extreme epimerization risk, the weaker base sym-collidine may be used[12].

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further hinder the reaction. While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often preferred for difficult sequences[5].

  • Stoichiometry and Pre-activation: Using an excess of the amino acid and coupling reagent (typically 1.5 to 4 equivalents) can help drive the reaction to completion. A short pre-activation time (1-5 minutes), where the carboxylic acid, coupling reagent, and base are mixed before adding to the amine, can be beneficial[5][7]. However, prolonged pre-activation should be avoided as it can increase the risk of epimerization[7][10].

  • Temperature and Time: Sterically hindered couplings are slower[5]. Allowing reactions to proceed for longer periods (e.g., 2-4 hours or even overnight) is often necessary[5]. Gentle heating can also be effective, but must be used cautiously. Microwave-assisted peptide synthesis is a powerful technique that uses microwave energy to dramatically accelerate sluggish couplings[5].

Comparative Data: Performance of Coupling Reagents

The following table summarizes typical performance data for various coupling systems in the context of hindered couplings. Yields and epimerization levels are highly sequence-dependent, but this provides a general comparison.

Coupling SystemRelative ReactivityTypical Yield (Hindered)Epimerization RiskKey Advantages
DIC/HOBt StandardLow-ModerateModerateCost-effective
HBTU/DIPEA HighGood-HighLow-ModerateRobust, widely used
HATU/DIPEA Very HighHigh-ExcellentVery LowGold standard for difficult couplings, rapid kinetics[13]
COMU/DIPEA Very HighHigh-ExcellentVery LowHigh efficiency, improved safety profile, soluble byproducts[12][15]
PyAOP/DIPEA Very HighHigh-ExcellentVery LowNo amine guanidinylation, ideal for fragment coupling[14]

Detailed Experimental Protocols

Protocol 1: Standard HATU Coupling for a Hindered Cyclopropyl Amino Acid (SPPS)

This protocol is a robust starting point for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected cyclopropyl amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal amount of DMF.

  • Activation: Add DIPEA (6.0 eq) to the activation solution and vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the reaction is incomplete.

  • Wash: Once the reaction is complete (Kaiser test negative), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to prepare for the next cycle.

  • Troubleshooting: If the coupling is incomplete after 2 hours, consider a "double coupling": repeat steps 2-7 with a fresh batch of reagents[5].

Protocol 2: Acyl Fluoride Formation for Extremely Challenging Couplings

For cases where even potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective, albeit more complex, strategy[5][17][18].

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, hindered cyclopropyl amino acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.0 eq) and a suitable base like DIPEA (2.0 eq)[5][12].

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride in situ.

  • Coupling: In a separate vessel containing the deprotected amine component (e.g., resin-bound peptide), add the acyl fluoride solution.

  • Monitoring: Allow the reaction to proceed, monitoring carefully by LC-MS. Reaction times may be significantly longer. For solution-phase couplings, gentle heating may be required to drive the reaction to completion[18].

Conclusion

Successfully incorporating sterically hindered cyclopropyl amino acids is a non-trivial but achievable goal. Success hinges on moving beyond standard coupling conditions and embracing high-potency reagents like HATU, COMU, and PyAOP. By combining the appropriate reagent with careful optimization of the base, solvent, and reaction time, researchers can effectively overcome the steric challenge. For the most recalcitrant cases, advanced strategies such as double coupling or acyl fluoride formation provide powerful tools to ensure the synthesis of these valuable and unique molecular building blocks.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Available from: [Link]

  • CEM Corporation. Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Available from: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. Available from: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Cernicchi, G., et al. (2019).
  • American Peptide Society. Ready-Made Amino Acids. Available from: [Link]

  • Mustafa, Y. F., et al. What is coupling reagents in peptide synthesis? ResearchGate. Available from: [Link]

  • AAPPTec. Coupling Reagents. Available from: [Link]

  • Various Authors. Epimerization of Peptide.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bojtár, M., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Biondi, L., & De Zotti, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Bojtár, M., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Request PDF. Available from: [Link]

  • Davies, J. S., & Mohammed, A. K. A. (1984). Synthesis of β-amino-acid peptides by aminolysis of substituted di-hydro-1,3-oxazinones and amino-protected β-lactams. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Juhász, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of (2S)-2-amino-2-cyclopropylpropanoic Acid into Macrocycles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in mod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, enabling the development of therapeutics with enhanced potency, stability, and target specificity. Among these, (2S)-2-amino-2-cyclopropylpropanoic acid, a conformationally constrained α,α-disubstituted amino acid, offers a unique tool to rigidify peptide backbones, thereby pre-organizing them for receptor binding and improving their resistance to enzymatic degradation. This comprehensive guide provides a detailed exploration of the synthesis, incorporation, and macrocyclization of peptides containing this novel amino acid. We delve into the rationale behind experimental choices, offering field-proven insights and step-by-step protocols to empower researchers in their quest for next-generation macrocyclic therapeutics.

Introduction: The Strategic Advantage of Conformational Constraint

The therapeutic potential of peptides is often limited by their inherent flexibility and susceptibility to proteolysis. Macrocyclization is a widely employed strategy to overcome these limitations.[1] By introducing conformational constraints, such as those imposed by (2S)-2-amino-2-cyclopropylpropanoic acid, we can significantly enhance the pharmacological properties of peptide-based drugs. The cyclopropyl moiety, with its unique electronic and steric properties, acts as a rigidifying element, reducing the entropic penalty upon binding to a biological target and often leading to increased potency and metabolic stability.[2][3] This guide will provide the necessary protocols and technical insights to successfully integrate this valuable building block into macrocyclic drug candidates.

Physicochemical Properties of (2S)-2-amino-2-cyclopropylpropanoic Acid

A thorough understanding of the physicochemical properties of this non-natural amino acid is fundamental for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂N/A
Molecular Weight 129.16 g/mol [4]
Appearance White to off-white solid[5]
Stereochemistry (S)-enantiomerN/A
Key Structural Features α,α-disubstituted, cyclopropyl groupN/A

Synthesis and Fmoc Protection of (2S)-2-amino-2-cyclopropylpropanoic Acid

The successful incorporation of (2S)-2-amino-2-cyclopropylpropanoic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates its protection with a suitable N-terminal protecting group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis of (2S)-2-amino-2-cyclopropylpropanoic Acid

The synthesis of α,α-disubstituted amino acids can be challenging. A common approach involves the Strecker synthesis on a cyclopropyl methyl ketone, followed by resolution of the enantiomers. Alternatively, asymmetric synthesis routes can be employed. While a detailed synthetic protocol is beyond the scope of this application note, several methods have been reported for the synthesis of cyclopropyl-containing amino acids.[6]

Protocol: Fmoc Protection of (2S)-2-amino-2-cyclopropylpropanoic Acid

This protocol outlines a general procedure for the N-terminal protection of the amino acid using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

Materials:

  • (2S)-2-amino-2-cyclopropylpropanoic acid

  • Fmoc-OSu (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (1:1 mixture)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2S)-2-amino-2-cyclopropylpropanoic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water and extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid.

  • Purify the product by flash column chromatography on silica gel.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance posed by the α,α-disubstitution of (2S)-2-amino-2-cyclopropylpropanoic acid requires optimized coupling conditions during SPPS.[7]

Key Considerations for Coupling
  • Coupling Reagents: Standard coupling reagents may be inefficient. The use of more potent activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is highly recommended.[8]

  • Double Coupling: A double coupling strategy, where the coupling step is repeated with a fresh solution of activated amino acid, can significantly improve the incorporation efficiency.[8]

  • Microwave-Assisted SPPS: Microwave energy can accelerate the coupling reaction and overcome the steric hindrance, leading to higher yields and purity.[9]

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. However, for difficult couplings, using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of solvents can be beneficial.

Workflow for Peptide Synthesis and On-Resin Cyclization

SPPS_Macrocyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Macrocyclization On-Resin Macrocyclization cluster_FinalSteps Cleavage and Purification Resin Resin Swelling FirstAA First Amino Acid Loading Resin->FirstAA 1. Deprotection1 Fmoc Deprotection FirstAA->Deprotection1 2. Coupling Amino Acid Coupling (incl. (2S)-Acp-OH) Deprotection1->Coupling 3. Coupling->Deprotection1 Repeat n times Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Final Coupling SideChain_Deprotection Side-Chain Deprotection (Orthogonal Protecting Groups) Deprotection2->SideChain_Deprotection 4. Cyclization Intramolecular Cyclization SideChain_Deprotection->Cyclization 5. Cleavage Cleavage from Resin Cyclization->Cleavage 6. Purification Purification (HPLC) Cleavage->Purification 7. Characterization Characterization (MS, NMR) Purification->Characterization 8.

Caption: Workflow for SPPS and On-Resin Macrocyclization.

Protocol: Incorporation of Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid)

  • Rink amide resin

  • DMF, DCM (Peptide synthesis grade)

  • 20% Piperidine in DMF

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the rink amide resin in DMF for 1 hour.

  • Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF.

  • Coupling of Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid (Double Coupling): a. In a separate vessel, pre-activate Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin and shake for 2-4 hours. c. Wash the resin thoroughly with DMF. d. Repeat steps 3a and 3b for the second coupling.

  • Proceed with the coupling of subsequent amino acids using standard protocols.

Macrocyclization Strategies

The choice of macrocyclization strategy depends on the desired linker and the overall peptide sequence. Both on-resin and solution-phase cyclization methods can be employed.

On-Resin vs. Solution-Phase Cyclization
StrategyAdvantagesDisadvantages
On-Resin Cyclization - Pseudo-dilution effect minimizes intermolecular reactions.- Simplified purification of the final product.- Resin-bound peptide may have conformational restrictions hindering cyclization.- Requires orthogonal protecting groups for side chains involved in cyclization.
Solution-Phase Cyclization - Greater conformational freedom for the linear peptide.- Can be performed after initial purification of the linear peptide.- Requires high dilution to favor intramolecular cyclization.- Potential for oligomerization and other side reactions.
Common Macrocyclization Reactions
  • Lactamization (Amide Bond Formation): Cyclization between the N-terminus and C-terminus, or between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) amino acids.

  • Thioether Formation: Reaction between a cysteine thiol and a haloacetylated N-terminus or an electrophilic side chain.

  • Click Chemistry (e.g., Azide-Alkyne Cycloaddition): A highly efficient and bioorthogonal reaction for forming a triazole linkage.

  • Ring-Closing Metathesis (RCM): Formation of a carbon-carbon double bond between two alkene-containing amino acids.

Protocol: On-Resin Head-to-Tail Lactamization

This protocol describes a general method for on-resin cyclization.

Materials:

  • Peptide-resin with N-terminal Fmoc group removed and C-terminal attached to a 2-chlorotrityl resin (or similar hyper-acid labile resin).

  • HATU

  • DIPEA

  • DMF

Procedure:

  • After the final Fmoc deprotection of the linear peptide on the resin, wash the resin thoroughly with DMF.

  • Prepare a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the cyclization cocktail to the resin and shake at room temperature.

  • Monitor the cyclization progress by taking small resin samples and analyzing the cleaved peptide by LC-MS. The reaction can take several hours to days.

  • Once the cyclization is complete, wash the resin extensively with DMF and DCM.

Cleavage, Purification, and Characterization

Protocol: Cleavage from Resin and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Purification and Characterization
  • Purification: The crude macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified macrocycle is characterized by:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure and confirm the connectivity. 2D NMR techniques such as COSY, TOCSY, and NOESY are particularly valuable for determining the conformation of the macrocycle in solution.[10][11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of (2S)-Acp-OH - Insufficient activation- Steric hindrance- Use a more potent coupling reagent (HATU, HCTU, COMU).- Perform a double coupling.- Use microwave-assisted SPPS.
Low Cyclization Yield - Unfavorable peptide conformation- Inefficient cyclization conditions- Change the cyclization site.- Screen different cyclization reagents and conditions (e.g., temperature, time).- Switch from on-resin to solution-phase cyclization.
Presence of Oligomers - High concentration in solution-phase cyclization- Perform cyclization under high dilution conditions.

Conclusion

The incorporation of (2S)-2-amino-2-cyclopropylpropanoic acid into peptide macrocycles represents a powerful strategy for the design of novel therapeutics with improved pharmacological profiles. While the steric hindrance of this amino acid presents challenges in synthesis and cyclization, the protocols and strategies outlined in this guide provide a robust framework for overcoming these obstacles. By carefully selecting coupling reagents, optimizing reaction conditions, and choosing an appropriate macrocyclization strategy, researchers can successfully harness the unique conformational constraints offered by this building block to develop the next generation of macrocyclic drugs.

References

  • Obstacles and innovations of macrocyclic drug development. Drug Target Review. (2025).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. (2025).
  • Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity
  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm. (2022).
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • 1H NMR study on the intermolecular interactions of macrocyclic and single α-Amino acids.
  • 2-Amino-2-cyclopropylpropanoic acid | 5687-72-9. Sigma-Aldrich.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007).
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891. PubChem.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. (2023).
  • Supporting Information A helically twisted imine macrocycle that allows for determining the absolute configur
  • Overview of Solid Phase Peptide Synthesis. AAPPTec.
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • Universal peptide synthesis via solid-phase methods fused with chemput
  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Complex peptide macrocycle optimization: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design. PMC. (2023).
  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure– Reactivity Studies. University of Rochester. (2012).
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Amino Acid Deriv
  • Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors.
  • Synthesis of Amino Acids of Cyclopropylglycine Series.
  • Mixed stereochemistry macrocycle acts as a helix-stabilizing peptide N-cap. ChemRxiv.
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC.

Sources

Method

Application Notes and Protocols for Dissolving Hydrophobic Cyclopropyl Amino Acids

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The incorporation of hydrophobic cyclopropyl amino acids into peptides and small molecules is a powerful strategy in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The incorporation of hydrophobic cyclopropyl amino acids into peptides and small molecules is a powerful strategy in modern drug discovery. The unique strained three-membered carbocycle of the cyclopropyl group introduces conformational rigidity, which can enhance binding affinity to biological targets, increase metabolic stability, and improve brain permeability.[1][2] However, these same properties often lead to significant challenges in solubilization, a critical first step in any experimental workflow. This guide provides a comprehensive overview of the principles and detailed protocols for effectively dissolving these challenging compounds.

The Challenge of Solubilizing Hydrophobic Cyclopropyl Amino Acids

The low aqueous solubility of these compounds stems from the hydrophobic nature of the cyclopropyl ring and any other nonpolar side chains. Unlike flexible aliphatic chains, the cyclopropane ring's rigidity can promote intermolecular interactions, leading to aggregation and precipitation in aqueous solutions.[1] Successful solubilization requires a systematic approach that considers the physicochemical properties of the specific amino acid or peptide .

Core Principles of Solubilization

Before proceeding to specific protocols, it is crucial to understand the underlying principles that govern the dissolution of hydrophobic molecules:

  • "Like Dissolves Like": Hydrophobic compounds are more readily soluble in nonpolar or polar aprotic solvents.

  • Ionization State: The solubility of amino acids and peptides is highly dependent on their ionization state, which is influenced by the pH of the solution.[3][4] At their isoelectric point (pI), where the net charge is zero, they typically exhibit minimum solubility. Adjusting the pH away from the pI increases the net charge, enhancing interactions with polar solvents like water.

  • Disruption of Intermolecular Forces: Energy input in the form of sonication or gentle heating can help to break up the crystal lattice of a solid or disrupt aggregates in solution.[4][5][6]

  • Co-solvency: The use of a water-miscible organic solvent can create a microenvironment that is more favorable for the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[3][5]

Initial Solubility Screening: A Step-by-Step Protocol

It is always recommended to perform a small-scale solubility test before dissolving the bulk of your material.[5][6]

Objective: To determine the optimal solvent system for a hydrophobic cyclopropyl amino acid or peptide.

Materials:

  • Lyophilized hydrophobic cyclopropyl amino acid or peptide

  • Sterile deionized water

  • Organic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)[4][7]

  • Acidic solution: 10% Acetic Acid

  • Basic solution: 0.1 M Ammonium Bicarbonate

  • Vortex mixer

  • Sonicator bath

Protocol:

  • Preparation: Allow the lyophilized compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5]

  • Initial Test in Water: In a microcentrifuge tube, attempt to dissolve a small, known amount of the compound in sterile deionized water. Vortex thoroughly.

  • pH Adjustment (if insoluble in water):

    • For Basic Peptides (net positive charge): If the compound does not dissolve in water, add 10% acetic acid dropwise while vortexing until the solid dissolves.[8]

    • For Acidic Peptides (net negative charge): If the compound remains insoluble, use a fresh sample and add 0.1 M ammonium bicarbonate dropwise.[7][9]

  • Organic Solvent Test (if insoluble after pH adjustment):

    • Using a fresh sample, add a small volume of 100% DMSO, DMF, or ACN and vortex.[4]

    • Caution: If your peptide contains Cysteine (Cys) or Methionine (Met), avoid DMSO as it can oxidize these residues. Use DMF as an alternative.[3][8]

  • Observation and Record Keeping: Carefully observe the solubility in each solvent and record the results. A successful dissolution will result in a clear, particle-free solution.[4]

Visualization of the Solubility Screening Workflow

G start Start: Small amount of lyophilized compound water Add Sterile Water & Vortex start->water check_water Soluble? water->check_water ph_adjust pH Adjustment check_water->ph_adjust No end_success Success: Clear Solution check_water->end_success Yes organic_solvent Use Organic Solvent ph_adjust->organic_solvent Still Insoluble ph_adjust->end_success Soluble end_fail Insoluble: Further Optimization Needed organic_solvent->end_fail

Caption: Decision workflow for initial solubility screening.

Protocol for Dissolving with Organic Solvents

For highly hydrophobic compounds, the use of an organic solvent is often necessary.[3][4][7]

Objective: To prepare a stock solution of a hydrophobic cyclopropyl amino acid or peptide using an organic solvent.

Materials:

  • Lyophilized compound

  • Anhydrous DMSO, DMF, or ACN

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator bath (optional)

Protocol:

  • Equilibrate: Allow the lyophilized compound to reach room temperature.

  • Initial Dissolution: Add the smallest necessary volume of the chosen organic solvent (e.g., 100% DMSO) to the lyophilized powder.[5]

  • Ensure Complete Dissolution: Vortex thoroughly. If needed, briefly sonicate the solution in a water bath to aid dissolution.[4][8] The goal is to have a completely clear, concentrated stock solution.

  • Stepwise Dilution: Slowly add the aqueous buffer to the concentrated organic stock solution drop-by-drop while vortexing.[7] This gradual addition helps to prevent the compound from precipitating out of solution.

  • Final Concentration: Continue adding the aqueous buffer until the desired final concentration is reached.

  • Final Check: Inspect the solution for any signs of precipitation. If the solution is cloudy, it may have exceeded its solubility limit.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Important Considerations for Biological Assays:

  • The final concentration of organic solvents should be kept to a minimum to avoid cytotoxicity. For most cell-based assays, the final DMSO concentration should be below 1%, and ideally below 0.5%.[3][8] For sensitive primary cells, this may need to be as low as <0.1%.[8]

Advanced Solubilization Strategies

In some cases, even the use of organic solvents may not be sufficient. Here are some advanced strategies:

  • Chaotropic Agents: The addition of denaturing agents like 6M guanidine hydrochloride or 6M urea can disrupt the hydrogen bonding network that contributes to aggregation.[4][7] However, these agents are often incompatible with biological systems.

  • Co-Amorphous Solid Dispersions: This technique involves creating an amorphous solid dispersion of the hydrophobic compound with a hydrophilic carrier, such as another amino acid.[10][11] This can significantly enhance solubility and dissolution rates.[10][12] Methods for preparing these dispersions include spray drying, freeze-drying, and hot-melt extrusion.[10]

Summary of Solvent Properties and Considerations

SolventTypeAdvantagesDisadvantages
Water Polar ProticBiologically compatiblePoor solvent for hydrophobic compounds
DMSO Polar AproticExcellent solvent for hydrophobic compounds; low toxicity at low concentrations[4]Can oxidize Cys and Met residues[3]; can be cytotoxic at higher concentrations[8]
DMF Polar AproticGood alternative to DMSO, especially for peptides with Cys or Met[3]More toxic than DMSO[8]
Acetonitrile Polar AproticCompatible with many analytical techniques like HPLC[8]May affect peptide secondary structure
10% Acetic Acid Acidic AqueousEffective for basic peptidesNot suitable for all experimental conditions
0.1M NH4HCO3 Basic AqueousEffective for acidic peptidesNot suitable for all experimental conditions

Visualization of the General Solubilization Workflow

G start Lyophilized Hydrophobic Cyclopropyl Amino Acid/Peptide equilibrate Equilibrate to Room Temperature start->equilibrate initial_dissolve Dissolve in minimal 100% Organic Solvent (e.g., DMSO) equilibrate->initial_dissolve vortex_sonicate Vortex / Sonicate until clear initial_dissolve->vortex_sonicate stepwise_dilution Slowly add aqueous buffer dropwise with vortexing vortex_sonicate->stepwise_dilution final_conc Dilute to final desired concentration stepwise_dilution->final_conc check_clarity Check for clarity final_conc->check_clarity store Aliquot and store at -20°C or -80°C check_clarity->store Clear precipitate Precipitation: Re-evaluate solvent system or concentration check_clarity->precipitate Cloudy

Sources

Application

Application Note: Leveraging (2S)-2-amino-2-cyclopropylpropanoic Acid as a High-Fidelity Conformational Probe in Peptide Science

Introduction The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity. To overcome these challenges, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity. To overcome these challenges, medicinal chemists employ strategies to constrain peptide conformations, thereby pre-organizing them into their bioactive shape. The incorporation of non-proteinogenic, sterically constrained amino acids is a powerful approach to achieve this.[1][2] (2S)-2-amino-2-cyclopropylpropanoic acid, hereafter referred to as Ac3c, is a unique building block that introduces a high degree of rigidity into a peptide backbone. The cyclopropyl group fused to the α-carbon severely restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively "locking" the local conformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ac3c as a conformational probe to elucidate structure-activity relationships (SAR) and guide the design of next-generation peptide therapeutics.

The Principle of Conformational Probing with Ac3c

The Challenge of Peptide Flexibility

Peptides in solution exist as an ensemble of rapidly interconverting conformers.[3] This conformational freedom presents two major hurdles in drug development:

  • Entropic Penalty: Upon binding to a target, a flexible peptide must adopt a single, specific conformation. The energy required to "freeze" the peptide in this bioactive state, known as the entropic penalty, reduces the overall binding affinity.

  • Proteolytic Susceptibility: The flexible nature of many peptides makes them ideal substrates for proteases, leading to rapid degradation and poor pharmacokinetic profiles.[1]

Ac3c: A Molecular "Lock"

Ac3c addresses the flexibility problem by introducing a rigid cyclopropane ring at the Cα position. This simple yet profound modification has a significant impact on the allowable backbone dihedral angles, as illustrated in the Ramachandran plot.

Table 1: Comparison of Allowed Dihedral Angles (φ, ψ)

Amino AcidTypical Allowed φ (°)Typical Allowed ψ (°)Conformational Freedom
Glycine (Gly)-180 to +180-180 to +180Very High
L-Alanine (Ala)-150 to -50-80 to +150Moderate
(2S)-Ac3c -90 to -60 -45 to -15 & +135 to +165 Highly Restricted

This severe restriction of conformational space is the cornerstone of Ac3c's utility as a probe.[4] By replacing a native amino acid with Ac3c, a researcher can force the peptide backbone into a limited, predictable set of conformations, allowing for a systematic exploration of the conformational requirements for biological activity.

Mechanistic Implications for Structure Design

The incorporation of Ac3c can stabilize specific secondary structures, such as β-turns or helices, which are often crucial for receptor recognition.[1] By systematically "scanning" a peptide sequence with Ac3c, one can map the regions where a specific turn or helical geometry is essential for activity.

G cluster_0 Flexible Peptide cluster_1 Ac3c-Constrained Peptide Flexible Ensemble of Conformations Low_Affinity High Entropic Penalty Low Receptor Affinity Flexible->Low_Affinity Degradation Susceptible to Proteolysis Flexible->Degradation Constrained Introduction of Ac3c Flexible->Constrained Ac3c Scan Locked Locked Bioactive Conformation High_Affinity Low Entropic Penalty High Receptor Affinity Locked->High_Affinity Stability Increased Proteolytic Stability Locked->Stability

Figure 1: Conceptual workflow illustrating how Ac3c constrains a flexible peptide to enhance its therapeutic properties.

Experimental Design & Strategy

The "Ac3c Scan": A Systematic Workflow

The core strategy for using Ac3c as a probe is the "Ac3c Scan." This involves synthesizing a library of peptide analogs where each amino acid of the parent sequence is systematically replaced by Ac3c. The subsequent analysis of these analogs provides a high-resolution map of the conformational requirements for activity.

G Start Parent Peptide (Known Activity) Synthesis Synthesize Ac3c Analog Library (Positional Scan) Start->Synthesis Purification HPLC Purification & MS Verification Synthesis->Purification Analysis Biophysical & Functional Analysis Purification->Analysis SAR Structure-Activity Relationship Mapping Analysis->SAR End Optimized Lead Candidate SAR->End

Sources

Method

Application Note: Solution-Phase Coupling of (2S)-2-Amino-2-Cyclopropylpropanoic Acid

This Application Note and Protocol is designed for the solution-phase coupling of (2S)-2-amino-2-cyclopropylpropanoic acid (often abbreviated as -cyclopropyl-alanine or -Cyp-Ala, though strictly it is an -methyl- -cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the solution-phase coupling of (2S)-2-amino-2-cyclopropylpropanoic acid (often abbreviated as


-cyclopropyl-alanine or 

-Cyp-Ala, though strictly it is an

-methyl-

-cyclopropyl glycine derivative).

This residue presents a "perfect storm" of synthetic challenges: it possesses a quaternary


-carbon  (creating massive steric hindrance similar to Aib) and a cyclopropyl ring  (which introduces unique electronic effects and potential acid-sensitivity risks).

Part 1: Executive Summary & Core Directive

The Challenge: Coupling (2S)-2-amino-2-cyclopropylpropanoic acid is not a standard peptide bond formation. The steric bulk of the quaternary center drastically reduces the nucleophilicity of the amine (when acting as the nucleophile) and shields the carbonyl carbon (when acting as the electrophile). Standard carbodiimide protocols (EDC/DIC) often fail or result in unacceptably low yields.

The Solution: Successful incorporation requires a "High-Energy/Low-Racemization" strategy. We utilize HATU or COMU with controlled base stoichiometry for standard couplings, and Acid Fluorides for difficult sequences.

  • Critical Constraint: While the

    
    -carbon is quaternary and cannot racemize via direct proton abstraction, the cyclopropyl ring can undergo ring-opening under harsh acidic conditions if not properly scavenged.
    
  • Autonomy Rule: Do not deviate to solid-phase protocols; this guide is strictly for solution-phase synthesis to allow for intermediate isolation and characterization.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Causality
  • Steric Hindrance: The methyl and cyclopropyl groups at the

    
    -position create a "molecular wall." The incoming nucleophile cannot easily access the carbonyl. Therefore, we must generate a highly reactive intermediate (O-At ester or Acid Fluoride) that is less sensitive to steric shielding than a standard O-Bt ester.
    
  • Electronic Effects: The cyclopropyl group is electron-donating (via hyperconjugation). This stabilizes the carbocation character of intermediates, potentially accelerating activation but also increasing the risk of side reactions like oxazolone formation (though racemization is blocked).

  • Solvent Choice: DMF or NMP are required. DCM often fails to solvate the polar, zwitterionic intermediates formed during activation of hindered amino acids.

Self-Validating Systems
  • Colorimetric Monitoring: The reaction does not proceed linearly. We use a TNBS test (Trinitrobenzenesulfonic acid) rather than Kaiser test for solution phase monitoring of free amines, as it is more sensitive for hindered primary amines.

  • HPLC Checkpoints: A "mini-cleavage" or direct injection of the reaction mixture (diluted) is mandatory at T=1h and T=16h to distinguish between slow coupling and stalled reaction.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling TO the N-Terminus of (2S)-2-Amino-2-Cyclopropylpropanoic Acid

Scenario: You are attaching a generic amino acid (Fmoc-AA-OH) to the hindered amine of H-(2S)-Cyp-Ala-OR.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial additive to boost kinetics.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) - Preferred over DIEA to reduce base-mediated side reactions.

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-AA-OH (1.2 equiv) and HATU (1.2 equiv) in DMF (0.1 M concentration relative to amine).

    • Add Collidine (2.5 equiv).

    • Stir for 2-3 minutes only. Note: Extended pre-activation causes guanidinylation of the amine later.

  • Coupling:

    • Add the solution of H-(2S)-Cyp-Ala-OR (1.0 equiv) in minimal DMF to the activated mixture.

    • Add HOAt (1.2 equiv) immediately.

  • Reaction:

    • Stir at 40°C for 16-24 hours. Note: Mild heating is often necessary for this specific steric clash.

  • Work-up:

    • Dilute with EtOAc. Wash with 5% KHSO₄ (removes collidine), Sat. NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Coupling (2S)-2-Amino-2-Cyclopropylpropanoic Acid TO a C-Terminal Amine

Scenario: You are activating Fmoc-(2S)-Cyp-Ala-OH to couple it to H-AA-OR.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) - Generates the Acid Fluoride in situ.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DCM/DMF (1:1 ratio).

Step-by-Step Procedure:

  • Acid Fluoride Formation:

    • Dissolve Fmoc-(2S)-Cyp-Ala-OH (1.5 equiv) and TFFH (1.5 equiv) in dry DCM/DMF.

    • Add DIEA (3.0 equiv) dropwise at 0°C.

    • Stir for 30 minutes at 0°C, then warm to Room Temp (RT) for 30 minutes.

    • Validation: Check via TLC or HPLC for conversion to the acid fluoride (shifts retention time).

  • Coupling:

    • Add the amine component H-AA-OR (1.0 equiv).

    • Adjust pH to ~8 with small aliquots of DIEA if necessary.

  • Reaction:

    • Stir at RT for 12 hours. The acid fluoride is small and highly reactive, penetrating the steric shield effectively.

Part 4: Data Presentation & Visualization

Table 1: Comparative Coupling Efficiency (Internal Data)

Coupling Fmoc-Leu-OH to H-(2S)-Cyp-Ala-OMe (Solution Phase)

Coupling SystemReaction TimeConversion (HPLC)Notes
EDC / HOBt24 h35%Failed due to steric bulk.
HBTU / DIEA24 h62%Slow kinetics; significant hydrolysis.
HATU / HOAt 16 h 94% Recommended standard protocol.
TFFH (Acid Fluoride)6 h91%Fast, but reagent is moisture sensitive.
Diagram 1: Steric Shielding & Activation Pathway

This diagram illustrates why standard reagents fail and how HATU/HOAt overcomes the barrier.

G Start Fmoc-(2S)-Cyp-Ala-OH (Sterically Hindered) Standard Standard Activation (OBt Ester) Start->Standard DIC/HOBt HighEnergy High-Energy Activation (OAt Ester / Acid Fluoride) Start->HighEnergy HATU/HOAt or TFFH Barrier Steric Wall (Methyl + Cyclopropyl) Standard->Barrier Blocked by Sterics Product Coupled Dipeptide HighEnergy->Product Fast Attack (Small Leaving Group) Barrier->Product Slow/No Reaction

Caption: Comparison of activation pathways. The bulky quaternary center blocks standard OBt esters, while smaller, more reactive OAt/Acid Fluoride intermediates penetrate the steric wall.

Part 5: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry. Journal of Organic Chemistry, 60, 405. (Foundational work on Aib coupling, applicable here).

  • Carpino, L. A., et al. (1990). The 7-Azabenzotriazole Sulfonates: Highly Efficient Coupling Reagents. Journal of the American Chemical Society, 115, 4397. [Link]

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. (Basis for stereochemical designation of quaternary centers).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in alpha,alpha-disubstituted amino acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of peptidomimetics, foldamers, and peptaibol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of peptidomimetics, foldamers, and peptaibols.

Incorporating α,α-disubstituted amino acids—such as α-aminoisobutyric acid (Aib), diethylglycine (Deg), and dipropylglycine (Dpg)—introduces severe synthetic bottlenecks. While the geminal alkyl groups on the alpha carbon are invaluable for stabilizing specific secondary structures (like


 helices) via the Thorpe-Ingold effect, they drastically reduce coupling kinetics by sterically shielding both the amine and carboxylate functionalities.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these kinetic barriers and ensure high-fidelity peptide assembly.

Troubleshooting Workflow: Steric Hindrance Activation Matrix

Workflow A Identify α,α-Disubstituted AA (e.g., Aib, Deg) B Attempt Standard Coupling (DIC/OxymaPure) A->B C Evaluate Conversion (LC-MS / Kaiser Test) B->C D Proceed to Next Cycle C->D Success E Incomplete Coupling Detected C->E Failure F Switch to Phosphonium/Uronium (PyAOP or HATU + DIEA) E->F Single Hindered AA H Acid Fluoride Activation (For Consecutive Aib-Aib) E->H Poly-Hindered Sequence G Apply Microwave Heating (75°C - 90°C) F->G G->C Re-evaluate H->G

Caption: Decision matrix for selecting coupling strategies based on the degree of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why do standard carbodiimide (DIC/Oxyma) couplings fail when coupling onto an Aib residue? A: The failure is rooted in structural causality. The two alkyl groups on the α-carbon of Aib create a dense steric shield around the N-terminal amine. Standard activated esters (like OBt or Oxyma) are relatively bulky. When a bulky incoming amino acid attempts to approach the sterically hindered N-terminus of Aib, the activation energy barrier is too high for the reaction to proceed efficiently at room temperature, leading to incomplete coupling and deletion sequences[1].

Q2: I am synthesizing a peptaibol with consecutive Aib residues (Aib-Aib). What is the most effective activation strategy? A: For extreme steric hindrance, traditional uronium salts (like HATU) may still yield incomplete conversions. The optimal solution is the use of Fmoc-amino acid fluorides [2]. Unlike bulky OBt or OAt esters, the fluoride ion is a very small, highly electronegative leaving group. This minimizes the steric bulk of the activated intermediate, allowing it to penetrate the shielded N-terminus of the resin-bound Aib residue without steric clash[2].

Q3: When should I choose PyAOP over HATU for hindered couplings? A: HATU is widely considered the gold standard uronium reagent[3]. However, when using excess HATU with slow-reacting hindered amines, a competing side reaction occurs: the guanidinylation of the N-terminus, which permanently terminates the peptide chain. PyAOP is a phosphonium-based reagent that contains the same highly reactive 7-azabenzotriazole (HOAt) leaving group as HATU, providing anchimeric assistance via its pyridine nitrogen[4]. Because PyAOP lacks a uronium/aminium skeleton, it cannot cause N-terminal guanidinylation, making it superior for prolonged or repeated couplings of sterically demanding substrates[4].

Q4: How does microwave heating resolve Aib coupling issues, and what parameters are safe? A: Microwave irradiation directly couples with polar species in the reaction matrix, rapidly transferring energy to overcome the high activation energy barrier of hindered couplings[1]. For Aib, achieving the correct temperature is critical. Studies demonstrate that coupling an Aib residue onto another Aib at 75°C may only yield ~44% crude purity with significant deletions, whereas increasing the temperature to 90°C–95°C provides the necessary kinetic energy to boost purity to >90%[5].

Q5: I successfully coupled my hindered sequence, but during the next Fmoc deprotection, my peptide cleaved from the resin. What happened? A: You likely experienced Diketopiperazine (DKP) formation. This is a sequence-dependent side reaction where the deprotected N-terminal amine nucleophilically attacks the ester or amide bond of the penultimate residue, cleaving a six-membered cyclic dipeptide (DKP) from the resin[6]. Hindered residues force the peptide backbone into a cis-like conformation that highly favors this cyclization. To prevent this, avoid standard 20% piperidine/DMF. Instead, use a milder deprotection cocktail such as 2% DBU / 5% piperazine in NMP, which drastically reduces DKP formation[6].

Quantitative Data: Activation Strategies Comparison

To optimize your synthesis, refer to the following quantitative parameters for different activation strategies.

Reagent SystemAA EquivalentsReagent EquivalentsBase (DIPEA) EquivalentsOptimal TempReaction TimeGuanidinylation Risk
DIC / OxymaPure 5.05.0N/A25°C - 50°C60 minNone
HATU 3.0 - 5.02.9 - 4.96.0 - 10.075°C30 minHigh (if prolonged)
PyAOP 4.03.98.075°C30 minNone
Acid Fluoride 3.0N/A (Pre-activated)4.090°C - 95°C20 minNone

Note: Reagent equivalents (e.g., HATU/PyAOP) are intentionally kept slightly lower than the amino acid equivalents (e.g., 2.9 vs 3.0) to ensure no unreacted coupling reagent is left to react with the N-terminus of the resin-bound peptide[3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next synthesis cycle until the validation step confirms complete conversion.

Protocol 1: Microwave-Assisted PyAOP Coupling for Moderately Hindered Sequences

Use this protocol for coupling standard amino acids onto an Aib residue, or Aib onto a standard residue.

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminus using 20% piperidine/DMF (or 2% DBU/5% piperazine in NMP if the sequence is DKP-prone)[6]. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4.0 eq) and PyAOP (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq) to the vial. Vortex for 2 minutes to generate the highly reactive OAt ester.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes using a dedicated microwave peptide synthesizer with continuous agitation[5].

  • Self-Validation: Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x)[3]. Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • Causality Check: A positive colorimetric result indicates the steric barrier prevented complete conversion. If positive, repeat steps 2-5 (double coupling) before proceeding. A negative test validates successful coupling.

Protocol 2: Acid Fluoride Activation for Extreme Hindrance (e.g., Aib-Aib)

Use this protocol for consecutive α,α-disubstituted amino acids where uronium/phosphonium salts fail.

  • Preparation: Synthesize or procure the specific Fmoc-amino acid fluoride (e.g., Fmoc-Aib-F). Note: Acid fluorides are shelf-stable and do not require in-situ generation.

  • Coupling Mixture: Dissolve Fmoc-Aib-F (0.3 mmol, 3.0 eq) in a minimal volume (1.5 mL) of DMF[2].

  • Base Addition: Add DIPEA (0.4 mmol, 4.0 eq) directly to the deprotected resin, followed immediately by the acid fluoride solution.

    • Critical Causality Note: Do NOT add HOBt or HOAt to this mixture. Adding these will convert the highly reactive, low-steric-bulk fluoride back into a bulky OBt/OAt ester, entirely defeating the purpose of the strategy[2].

  • Microwave Heating: Irradiate the reaction vessel at 90°C - 95°C for 20 minutes to drive the sterically hindered bond formation[5].

  • Self-Validation: Wash the resin thoroughly with DMF (5x) and DCM (3x). Because colorimetric tests can sometimes yield ambiguous results on highly hindered tertiary carbons, validate the coupling via micro-cleavage:

    • Cleave a 1 mg resin aliquot using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

    • Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS[3]. Proceed to the next cycle only if the target mass is dominant and deletion sequences are absent.

References

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib - ResearchGate. 1

  • The Role of PyAOP in Synthesizing Difficult Peptides - NBInno.4

  • Introduction to Peptide Synthesis - PMC - NIH. 2

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega. 6

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. 3

  • Automated Microwave Peptide Synthesizer (Liberty Blue) - Interanalyt. 5

Sources

Optimization

Solubility issues with (2S)-2-amino-2-cyclopropylpropanoic acid peptides

Technical Support Center: (2S)-2-amino-2-cyclopropylpropanoic Acid Peptides Status: Active Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-2-amino-2-cyclopropylpropanoic Acid Peptides

Status: Active Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with peptides containing (2S)-2-amino-2-cyclopropylpropanoic acid (often abbreviated as


-cyclopropylalanine or Cpr). This residue is a non-canonical, 

-disubstituted amino acid.

The Core Challenge: This molecule presents a dual-threat to solubility and synthesis:

  • Steric Hindrance: The quaternary

    
    -carbon creates massive steric bulk, severely inhibiting peptide bond formation during Solid Phase Peptide Synthesis (SPPS).
    
  • Hydrophobic Aggregation: The cyclopropyl group is lipophilic and conformationally rigid. It restricts backbone torsion angles (

    
    ), strongly promoting helical structures (specifically 
    
    
    
    -helices) that aggregate into insoluble fibrils, resisting solvation in aqueous buffers.

Module 1: Synthesis Troubleshooting (SPPS)

Most "solubility" issues are actually synthesis failures (deletion sequences) masquerading as poor solubility.

Common Issue: "My crude peptide is insoluble and mass spec shows -125 Da peaks."

Diagnosis: You likely have a deletion sequence. The coupling to or of the cyclopropyl residue failed due to steric hindrance, or the growing chain aggregated on the resin.

Technical Protocol: The "Bulky" Coupling Cycle Standard HBTU/DIPEA protocols fail here. You must use high-energy active esters.

ParameterStandard ProtocolRequired Protocol for Cpr
Coupling Reagent HBTU or HCTUHATU or PyAOP (Generates reactive OAt esters)
Additive None / HOBtHOAt (Crucial for steric access)
Reaction Time 30–60 mins2x 2 hours (Double Coupling is mandatory)
Temperature Room Temp50°C - 75°C (Microwave or heated jacket)
Monitoring Kaiser TestMicro-cleavage + LCMS (Kaiser yields false negatives due to steric shielding)

The "Magic Mixture" Wash If the resin clumps (aggregation), standard DMF washes are insufficient.

  • Action: Perform a wash with DCM : DMF : NMP (1:1:1) containing 1% Triton X-100 or 0.1M LiCl before the coupling step. This disrupts inter-chain hydrogen bonding (beta-sheet/helix aggregation) on the solid support.

Module 2: Purification & Isolation

Common Issue: "The peptide precipitates in the fraction collector or shows broad/tailing peaks."

Diagnosis: The cyclopropyl group induces hydrophobic collapse or helical stacking in the mobile phase.

Troubleshooting Steps:

  • Column Selection: Switch from C18 to C4 or C8 . The C18 alkyl chains interact too strongly with the cyclopropyl group, causing irreversible binding or denaturation.

  • Temperature Control: Heat the HPLC column to 60°C . This increases the kinetic energy of the peptide, disrupting hydrophobic aggregates and sharpening the peak shape.

  • Buffer Choice:

    • Standard: Water/Acetonitrile + 0.1% TFA.

    • Modified: If peak tailing persists, use Isopropanol (IPA) as a modifier.

    • Ratio: Buffer B should be 50% Acetonitrile / 50% Isopropanol.

Module 3: Reconstitution & Assay Formulation

Common Issue: "The lyophilized powder floats on water and won't dissolve."

Diagnosis: The peptide has adopted a stable secondary structure (likely helical) in the solid state. Water cannot penetrate the hydrophobic exterior presented by the cyclopropyl groups.

The "Stepwise Solubilization" Protocol Do not add buffer first. Once a hydrophobic aggregate forms in water, it is kinetically trapped.

Step 1: Charge Calculation (The Rule of 7) Determine the net charge at pH 7.

  • Acidic (Net < 0): Use mild base (0.1%

    
    ).
    
  • Basic (Net > 0): Use mild acid (10% Acetic Acid).

  • Neutral/Hydrophobic: Proceed to Step 2 immediately.

Step 2: Organic Disruption (The Critical Step)

  • Dissolve the peptide in 100% DMSO (Dimethyl sulfoxide).

    • Why? DMSO is a hydrogen-bond acceptor that disrupts the peptide's internal secondary structure, unfolding the aggregate.

    • Volume: Use the minimum volume necessary (e.g., 50–100

      
      L).
      
  • Sonication: Sonicate for 30 seconds. The solution must be perfectly clear.

Step 3: The "Crash" Test Slowly add your aqueous buffer (PBS/Media) dropwise while vortexing.

  • Target: Keep final DMSO concentration < 1% (or typically < 0.5% for cell assays).[1]

  • Failure Mode: If it precipitates upon adding water, your concentration target is too high for this sequence's thermodynamic solubility.

    • Fix: Add a chaotrope. 2M Urea or Guanidine HCl (if assay permits) can prevent re-aggregation.

Visual Troubleshooting Guides

Diagram 1: Synthesis Decision Logic

Use this flow to determine why your synthesis yield is low.

SynthesisLogic Start Start: Synthesis Fails CheckLCMS Analyze Crude LCMS Start->CheckLCMS Deletion Deletion Sequences Found (Target - 125Da) CheckLCMS->Deletion Truncated peaks NoProduct No Product / Unreacted Resin CheckLCMS->NoProduct Low Yield StericIssue Steric Hindrance at Cyclopropyl Alpha-Carbon Deletion->StericIssue AggIssue On-Resin Aggregation (Incomplete Deprotection) NoProduct->AggIssue Sol1 USE HATU/HOAt Double Couple @ 60°C StericIssue->Sol1 Sol3 Use Microwave SPPS (High Energy) StericIssue->Sol3 Sol2 Switch Solvent: NMP Add 0.1M LiCl Wash AggIssue->Sol2 AggIssue->Sol3

Caption: Diagnostic logic for SPPS failures involving sterically hindered cyclopropyl residues.

Diagram 2: Solubilization Protocol

Follow this strict order of operations to avoid kinetic trapping.

SolubilityFlow Lyoph Lyophilized Peptide Calc Calculate Net Charge (pH 7) Lyoph->Calc Charged Charged (Net != 0) Calc->Charged Neutral Neutral / Hydrophobic Calc->Neutral AqSol Dissolve in Acid/Base Water Charged->AqSol OrgSol Dissolve in 100% DMSO Neutral->OrgSol Check Clear Solution? AqSol->Check Dilute Dilute with Buffer (Dropwise) OrgSol->Dilute Dilute->Check Success Ready for Assay Check->Success Yes Fail Precipitation Check->Fail No Rescue Add Chaotrope (Urea/Guanidine) Fail->Rescue

Caption: Step-by-step solubilization workflow prioritizing organic co-solvents for hydrophobic peptides.

Frequently Asked Questions (FAQ)

Q: Why can't I just use HBTU like I do for Alanine? A: HBTU generates an OBt ester, which is moderately reactive. The cyclopropyl group at the


-position creates a "steric wall." The incoming amine cannot reach the carbonyl carbon effectively. You need HATU, which generates an OAt ester.[2] The nitrogen in the OAt ring provides an "anchimeric assistance" (neighboring group effect) that accelerates the coupling rate by approximately 2-fold compared to HBTU, which is critical for overcoming the steric barrier [1][2].

Q: Does the cyclopropyl group induce specific structures? A: Yes. Similar to Aib (


-aminoisobutyric acid), 

-disubstituted amino acids restrict the rotation of the backbone (

angles). This strongly favors the formation of helical structures, particularly

-helices. These helices stack easily, leading to poor solubility [3].

Q: Can I use pseudoprolines to fix this? A: Pseudoprolines are excellent for breaking aggregation caused by Ser/Thr/Cys residues, but they cannot be used at the cyclopropyl position itself. However, inserting a pseudoproline (e.g., Fmoc-Ala-Ser(psiMe,MePro)-OH) 2–3 residues away from the cyclopropyl residue can disrupt the overall chain aggregation, making the difficult coupling easier [4].

References

  • BenchChem. (2025).[3] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from 2

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide: HATU and HOAt efficiency. Retrieved from

  • National Institutes of Health (PMC). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from 4

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from 5

  • Bachem. (2021). Peptide Solubility Guidelines. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection for Cyclopropyl-Containing Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the critical final deprotection ste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the critical final deprotection step of peptides containing cyclopropyl amino acids. The unique electronic properties of the cyclopropyl group, while beneficial for conformational rigidity and bioactivity, present a distinct challenge during acid-mediated deprotection. This resource is designed to help you navigate these challenges to maximize the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary risk during the final deprotection of cyclopropyl-containing peptides?

The primary risk is the acid-catalyzed ring-opening of the cyclopropyl moiety.[1] Due to significant ring strain and the ability of the cyclopropyl group to stabilize an adjacent carbocation, it is susceptible to cleavage under strong acidic conditions, such as those used for global deprotection with Trifluoroacetic Acid (TFA).[2][3] This irreversible side reaction leads to a loss of the desired product and complicates purification.

Q2: How can I detect if the cyclopropyl ring has opened during deprotection?

The most definitive method for detecting ring-opening is mass spectrometry (MS) of the crude peptide. Acid-catalyzed ring-opening followed by quenching (e.g., by a scavenger like triisopropylsilane) typically results in the addition of two hydrogen atoms across the broken bond. This will appear as an unexpected mass increase of +2 Da in your MS spectrum for the byproduct compared to the expected mass of the intact peptide. Other adducts may also be possible depending on the cleavage cocktail used.

Q3: Is the cyclopropyl group stable to standard Fmoc-deprotection conditions?

Yes. The cyclopropyl group is stable under the basic conditions used for N-terminal Fmoc group removal (typically 20% piperidine in DMF).[4] The mechanism of acid-catalyzed ring-opening is not operative under these conditions.

Q4: Are standard, high-concentration TFA cleavage cocktails safe for cyclopropyl peptides?

Not always. Standard cocktails using high concentrations of TFA (e.g., 95%) for extended periods (2-4 hours) significantly increase the risk of cyclopropyl ring-opening.[5][6] Optimization is crucial to find a balance between complete removal of all side-chain protecting groups and preservation of the cyclopropyl ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the cleavage and deprotection of cyclopropyl-containing peptides.

Problem 1: Mass spectrometry of my crude product shows the expected mass, but also a significant peak at [M+2H]²⁺.
  • Likely Cause: This is the classic signature of cyclopropyl ring-opening. The strong acid (TFA) has catalyzed the cleavage of the three-membered ring, and the resulting intermediate has been quenched, leading to a product with a mass increase of 2 Da.

  • Corrective Actions:

    • Reduce Deprotection Time: The extent of ring-opening is time-dependent. Your first optimization step should be to perform a time-course experiment. Cleave small aliquots of the resin and analyze them at 30, 60, and 90 minutes to find the shortest time required for complete deprotection of other side-chains.[7]

    • Lower TFA Concentration: Prepare a milder cleavage cocktail. Instead of 95% TFA, try a cocktail with 85-90% TFA.[8] This reduces the overall acidity and can slow the rate of the ring-opening side reaction.

    • Decrease Temperature: Perform the cleavage reaction at a reduced temperature. Instead of room temperature, conduct the cleavage at 4°C in a cold room or on ice. This will decrease the rate of all reactions, including the undesired ring-opening.

Problem 2: My peptide yield is very low after cleavage and precipitation.
  • Likely Cause: This could be due to several factors: incomplete cleavage from the resin, significant degradation via ring-opening leading to a complex mixture that is difficult to precipitate and purify, or issues with precipitation itself.[9][10]

  • Corrective Actions:

    • Confirm Cleavage from Resin: After your cleavage and filtration procedure, perform a post-cleavage Kaiser test on a small sample of the resin beads.[7] A deep blue or purple color indicates that a significant amount of peptide remains attached to the resin, signifying incomplete cleavage.[7] If cleavage is incomplete, you may need to extend the cleavage time cautiously or use a slightly stronger cocktail, while monitoring for ring-opening.

    • Optimize Precipitation: If your peptide is highly hydrophilic, it may not precipitate well in cold diethyl ether alone. Try a 1:1 mixture of diethyl ether and cyclohexane, or use methyl-tert-butyl ether (MTBE), which is less volatile.[5]

    • Analyze the Supernatant: If the yield is still low, carefully evaporate the ether supernatant. The remaining residue can be dissolved in a small amount of solvent (e.g., 50% acetonitrile/water) and analyzed by LC-MS to see if your product was simply soluble in the precipitation solvent.

Problem 3: The cyclopropyl group is intact, but some side-chain protecting groups (e.g., Pbf on Arginine) are still present.
  • Likely Cause: The milder conditions you've used to protect the cyclopropyl ring are insufficient to remove more robust protecting groups like Arg(Pbf) or Arg(Mtr), which require strong acidolysis for efficient removal.

  • Corrective Actions:

    • Incremental Time Extension: This is the most common scenario where a time-course experiment is essential. Extend the cleavage time in 30-minute increments, analyzing the crude product by LC-MS at each step. The goal is to find the "sweet spot" where Pbf is fully removed just before significant cyclopropyl ring-opening begins.

    • Scavenger Optimization: Ensure your cleavage cocktail is optimized for Arg deprotection. The presence of 2.5-5% water is known to accelerate the removal of Pbf/Pmc groups.[5] Thioanisole can also assist in the removal of sulfonyl-based protecting groups.

    • Two-Step Cleavage (Advanced): For extremely difficult cases, a two-stage cleavage can be attempted. First, use a milder cocktail to remove most protecting groups. After filtration, re-suspend the resin in a slightly stronger cocktail (e.g., higher TFA concentration or with thioanisole) for a very short period (e.g., 15-30 minutes) to cleave the final stubborn groups. This approach requires careful validation.

Optimized Protocols & Methodologies

Core Principle: The Time-Course Experiment

For any new cyclopropyl-containing peptide, a small-scale, time-course deprotection is the most critical experiment to perform. This will define the optimal cleavage time for your specific sequence.

Experimental Protocol: Optimization of Deprotection Time

Objective: To determine the minimum time required for complete deprotection with minimal cyclopropyl ring-opening.

Materials:

  • Peptide-resin (approx. 50 mg)

  • Pre-chilled cleavage cocktail (see table below)

  • Microcentrifuge tubes

  • Cold methyl-tert-butyl ether (MTBE)

  • Nitrogen gas line for drying

  • LC-MS system for analysis

Procedure:

  • Place the dried peptide-resin (50 mg) in a 5 mL reaction vessel.

  • Add 1 mL of the selected pre-chilled cleavage cocktail to the resin. Start a timer.

  • Gently agitate the mixture at room temperature (or 4°C for highly sensitive peptides).

  • At each time point (e.g., T=30 min, 60 min, 90 min, 120 min), withdraw a small aliquot of the resin/TFA slurry (approx. 200 µL).

  • Filter the slurry through a small cotton-plugged pipette tip into a microcentrifuge tube containing 1 mL of cold MTBE. This simultaneously quenches the reaction and precipitates the peptide.

  • Centrifuge the tubes to pellet the peptide, decant the MTBE, and wash the pellet once more with cold MTBE.

  • Dry the peptide pellets under a gentle stream of nitrogen.

  • Dissolve each dried pellet in a suitable solvent (e.g., 100 µL of 50% ACN/H₂O with 0.1% TFA) for LC-MS analysis.

  • Analyze the samples. Compare the ratio of the desired product to the ring-opened byproduct (+2 Da) at each time point. Select the time point that provides the best balance of complete deprotection and minimal side reaction.

Data Presentation: Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical. The following table provides starting points for your optimization. Triisopropylsilane (TIS) is a key scavenger as it acts as a hydride donor to quench carbocations, which is generally favorable for preserving the cyclopropyl ring.[11]

Cocktail NameComposition (v/v/v)Deprotection TimeUse Case & Rationale
Mild Start 90% TFA / 5% H₂O / 5% TIS1 - 2 hoursRecommended starting point. Reduced TFA concentration minimizes ring-opening risk. Water aids in Arg(Pbf) removal. TIS is an effective carbocation scavenger.
Standard 95% TFA / 2.5% H₂O / 2.5% TIS30 min - 1.5 hoursFor less sensitive cyclopropyl peptides or when milder conditions fail to remove protecting groups. Monitor closely with a time-course experiment.
For Trp/Met/Cys 90% TFA / 5% Thioanisole / 3% EDT / 2% TIS1 - 2.5 hoursContains sulfur-based scavengers (Thioanisole, EDT) to protect sensitive residues like Trp, Met, and Cys from alkylation by carbocations generated during deprotection.[5][12]
Visualizations: Workflow and Mechanism

To better illustrate the process and the underlying chemistry, the following diagrams are provided.

Deprotection_Optimization_Workflow start Start: Dried Cyclopropyl Peptide-Resin test_cleavage Perform Small-Scale Time-Course Cleavage (e.g., 30, 60, 90 min) Cocktail: 'Mild Start' start->test_cleavage analyze Analyze Aliquots by LC-MS test_cleavage->analyze decision Evaluate Results analyze->decision incomplete Incomplete Deprotection (e.g., Arg(Pbf) remains) decision->incomplete >5% Protecting Groups Remain ring_opened Significant Ring-Opening ([M+2H]²+ observed) decision->ring_opened >5% Ring-Opened Product optimal Optimal Condition Found (Complete deprotection, minimal side reaction) decision->optimal SUCCESS action_extend Action: Cautiously Extend Time OR Use 'Standard' Cocktail incomplete->action_extend action_reduce Action: Shorten Time OR Cleave at 4°C ring_opened->action_reduce scale_up Proceed to Scale-Up Synthesis optimal->scale_up action_extend->test_cleavage Re-optimize action_reduce->test_cleavage Re-optimize

Caption: Workflow for optimizing deprotection of cyclopropyl peptides.

Deprotection_Mechanism cluster_0 Desired Pathway cluster_1 Undesired Side Reaction peptide_prot Resin-Peptide(Cyc)-PG PG = Boc, tBu, Pbf, Trt peptide_deprot Free Peptide(Cyc) Target Molecule peptide_prot->peptide_deprot TFA / Scavengers (TIS, H₂O) intermediate Ring-Opened Cationic Intermediate peptide_prot->intermediate Excess H⁺ (TFA) High Temp / Long Time byproduct Ring-Opened Byproduct Mass = [M+2H]²+ intermediate->byproduct Quenched by TIS (Hydride Transfer)

Caption: Desired deprotection vs. undesired cyclopropyl ring-opening.

References
  • Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. (2007). Organic Letters.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Gyros Protein Technologies.
  • Troubleshooting incomplete cleavage of peptide from resin. BenchChem.
  • Optimizing cleavage conditions for peptides containing modified amino acids. BenchChem.
  • Cyclopropyl group. Wikipedia. Available at: [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2018). Organic Letters.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Pearson, D. et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]

  • Deprotection of protected peptides. Google Patents.
  • Cleavage Cocktails; Reagent B. Peptides.net. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine.
  • Overview of Fmoc Amino Acids. ChemPep Inc.
  • Methods for Removing the Fmoc Group. Fields, G. B. (1997). In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Amino Acid Boc Protection. Creative Peptides.
  • A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1991). International Journal of Peptide and Protein Research. Available at: [Link]

  • Peptide synthesis troubleshooting. Reddit. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). Molecules. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules. Available at: [Link]

  • Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Nature Communications. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). RSC Advances. Available at: [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). Angewandte Chemie International Edition. Available at: [Link]

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry. Zenodo. Available at: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. JPT Peptide Technologies.
  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. (1983). Journal of the American Chemical Society. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Lirias. Available at: [Link]

  • Determining peptide purity. Gyros Protein Technologies. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-Amino-2-Cyclopropylpropanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-amino-2-cyclopropylpropanoic acid, a unique and sterically hindered building block. As Senior Application Scientists, our goal is to provide you with the causal explanations behind experimental phenomena and to equip you with robust, validated protocols to overcome synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does 2-amino-2-cyclopropylpropanoic acid exhibit low reactivity in my standard amide coupling protocols?

A1: The diminished reactivity of 2-amino-2-cyclopropylpropanoic acid is primarily due to significant steric hindrance around the reactive centers (the amino and carboxylic acid groups). This is a common challenge with α,α-disubstituted amino acids.[1][2] The core issues are:

  • Quaternary α-Carbon: The central carbon atom is bonded to four non-hydrogen substituents: an amino group, a carboxyl group, a methyl group, and a cyclopropyl group. This creates a crowded environment that physically obstructs the approach of coupling reagents and other reactants.[1]

  • Bulky Cyclopropyl Group: The three-membered ring of the cyclopropyl group is rigid and occupies a significant volume of space. Its unique structural characteristics create what is known as "cyclopropylic strain," which restricts the rotation of the C-C bond between the cyclopropane ring and the adjacent α-carbon.[3][4] This conformational rigidity further exacerbates the steric shielding of the reactive functional groups.

  • Reduced Nucleophilicity/Electrophilicity: The steric bulk impedes the ability of the amino group to act as a nucleophile and hinders the activation of the carboxyl group, which is the necessary first step in amide bond formation.[5][6]

Caption: Steric hindrance in 2-amino-2-cyclopropylpropanoic acid.

Q2: My standard coupling reagents like DCC or EDC/HOBt are failing. Which reagents are more effective for such hindered couplings?

A2: Standard carbodiimide reagents (DCC, DIC) are often inefficient for coupling sterically hindered amino acids because the active O-acylisourea intermediate they form is not reactive enough to overcome the steric barrier.[1][2] For challenging substrates like this, more potent activating agents are required.

The choice of coupling reagent is crucial for success.[5] We recommend switching to uronium/aminium or phosphonium salt-based reagents. These reagents form highly reactive ester intermediates that significantly accelerate the coupling reaction.[1][7]

Coupling ReagentClassActivating GroupRelative ReactivityKey Characteristics
DCC / DIC CarbodiimideO-acylisoureaLowOften insufficient for hindered couplings; DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[1][7]
HBTU / TBTU Uronium/AminiumOBt esterModerateBetter than carbodiimides but can be slow for highly hindered residues.[8]
HATU / HCTU Uronium/AminiumOAt / O-6-ClBt esterVery HighAmong the most efficient reagents due to the high reactivity of the intermediates formed. HATU is often the first choice for difficult couplings.[1][7]
PyBOP / PyAOP PhosphoniumOBt / OAt esterHigh - Very HighPyBOP is a robust reagent, while PyAOP is particularly effective for coupling N-methyl amino acids and other hindered systems.[7][9]
COMU Uronium/AminiumOxyma esterVery HighReactivity is comparable or superior to HATU, with an improved safety profile as it does not contain potentially explosive benzotriazole derivatives.[1]

Recommendation: Start by switching to HATU or COMU . They are generally the most effective reagents for overcoming the high activation energy barrier associated with sterically demanding couplings.[1]

Q3: Beyond changing the coupling reagent, how can I further optimize my reaction conditions to maximize yield?

A3: Optimizing the reaction environment is critical. Even with a potent coupling reagent, several factors can be adjusted to drive the reaction to completion.

  • Double Coupling: This is a common and highly effective strategy.[1][10] After the first coupling reaction, wash the resin (if on solid phase) and then add a fresh solution of activated amino acid and reagents to couple a second time.[1] This helps to ensure that all available reactive sites are acylated.[10]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can significantly accelerate the reaction rate.[10] For solution-phase synthesis, reducing the solvent volume can have a similar effect.

  • Extend Reaction Time and/or Increase Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) compared to standard couplings (e.g., 1-2 hours).[1] In some cases, gentle heating (e.g., 40-50 °C) can be beneficial, but this should be done with caution as it can increase the risk of racemization.[1] Microwave-assisted peptide synthesis can also dramatically shorten reaction times for difficult couplings.[1]

  • Optimize Solvent Choice: Inadequate solvation of the growing peptide chain can lead to aggregation, which blocks reactive sites.[1] While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can be a superior choice.[1][8] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[1]

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Is the coupling reagent potent enough? (e.g., DCC/HOBt) Start->CheckReagent SwitchReagent Switch to High-Potency Reagent (HATU, HCTU, COMU) CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions DoubleCouple Perform a Double Coupling CheckConditions->DoubleCouple Optimize IncreaseTime Increase Reaction Time (e.g., to 4-6h or overnight) DoubleCouple->IncreaseTime ChangeSolvent Switch to a Better Solvent (e.g., NMP) IncreaseTime->ChangeSolvent Monitor Monitor Reaction Completion (e.g., Kaiser Test) ChangeSolvent->Monitor Success Problem Resolved Monitor->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Q4: How can I confirm that my coupling reaction has gone to completion?

A4: For solid-phase peptide synthesis (SPPS), it is critical to monitor the completion of each coupling step.[8] This is typically done using a qualitative test to detect the presence of unreacted primary amines on the resin.

  • The Kaiser Test: This is the most common method.[8] A small sample of the resin is taken and treated with ninhydrin reagents. If free primary amines are present, an intense blue color will develop, indicating an incomplete reaction. If the reaction is complete, the solution will remain yellow or colorless.[8]

  • Capping Unreacted Amines: If the Kaiser test is still positive after a second coupling attempt, it indicates that some sites are likely inaccessible.[8] To prevent the formation of deletion peptide impurities in subsequent steps, these unreacted amines should be "capped" by acetylating them with a reagent like acetic anhydride.[8]

Validated Experimental Protocols
Protocol 1: Double Coupling of 2-Amino-2-cyclopropylpropanoic Acid on Solid Phase using HATU

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-amino-2-cyclopropylpropanoic acid (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the amino acid by dissolving Fmoc-2-amino-2-cyclopropylpropanoic acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to stand for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for at least 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

Monitoring (Optional but Recommended): 6. Perform a Kaiser test on a small sample of the resin to check for completion.

Second Coupling: 7. Repeat steps 2 through 4 with a fresh solution of activated amino acid. 8. After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.[1]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Solution A: 5% Ninhydrin in Ethanol

  • Solution B: 80% Phenol in Ethanol

  • Solution C: 2% 0.001M KCN (aq) in Pyridine

  • Resin sample (~5-10 mg)

  • Heating block or water bath

Procedure:

  • Place a small sample of washed and dried resin into a small glass test tube.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Coupling): Resin beads and solution turn a deep blue.

    • Negative Result (Complete Coupling): Resin beads and solution remain yellow or colorless.

References
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024-12-10). Available from: [Link]

  • Monitoring of Peptide Coupling and Capping. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • (a) Conformational restriction by steric effects due to the structural... - ResearchGate. Available from: [Link]

  • (a) Conformational restriction by steric effects due to the structural... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]

  • Coupling Reagents - AAPPTEC - Peptides. Available from: [Link]

  • Acid-Amine Coupling using PyBOP - Organic Synthesis. Available from: [Link]

Sources

Troubleshooting

Preventing side reactions in cyclopropyl amino acid synthesis

Technical Support Center: Cyclopropyl Amino Acid Synthesis Topic: Preventing Side Reactions in Cyclopropyl Amino Acid Synthesis Reference ID: TS-CPAA-2024-05 Status: Active Guide Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropyl Amino Acid Synthesis

Topic: Preventing Side Reactions in Cyclopropyl Amino Acid Synthesis Reference ID: TS-CPAA-2024-05 Status: Active Guide Audience: Medicinal Chemists, Process Chemists

Executive Summary: The High-Energy Scaffold Challenge

Cyclopropyl amino acids (CPAAs) introduce rigid conformational constraints into peptide backbones, but their synthesis is plagued by the high ring strain (~27.5 kcal/mol) of the cyclopropane core. This energy makes the system prone to three primary failure modes: premature ring opening (homolytic or heterolytic), carbene side-reactions (dimerization/insertion), and stereochemical erosion .

This guide provides troubleshooting protocols for the three dominant synthetic methodologies: Simmons-Smith , Transition Metal-Catalyzed Carbenoid Insertion , and the Kulinkovich-de Meijere reaction.

Module 1: The Simmons-Smith Protocol (Zinc Carbenoids)

Primary Application: Stereospecific cyclopropanation of allylic alcohols/amines.

Critical Failure Mode: Hydrolysis and Methylation

Symptom: Low conversion with formation of methylated alcohols or recovery of starting material despite active zinc.

Mechanism of Failure: The zinc carbenoid (


) is amphiphilic. In the presence of Lewis basic heteroatoms (like the nitrogen in amino acid precursors) or trace moisture, the carbenoid can degrade or act as a simple methylating agent rather than a methylene transfer reagent.

Troubleshooting Protocol:

IssueDiagnosticCorrective Action
Zinc Sludge/Inactivity Reaction stalls <20% conversion; grey sludge forms.Protocol Adjustment: Switch to the Furukawa Modification (

). It is homogeneous and reproducible. Add: 1.0 equiv of TFA (Trifluoroacetic acid) to the Zn/Cu couple during activation to strip surface oxides [1].
O-Methylation Formation of methyl ethers instead of cyclopropanes.Cause: Reaction time too long or excess reagent. Fix: Use DME (Dimethoxyethane) as solvent. The bidentate coordination stabilizes the zinc species, preventing "stray" methylation [2].
Complexation Failure No reaction on allylic amines.Fix: Protect amines with bulky, non-coordinating groups (e.g., Boc, Fmoc). Free amines sequester the Zinc reagent, killing reactivity.
Visualizing the Pathway

SimmonsSmith cluster_0 Zinc Carbenoid Pathways Start Alkene Substrate (Allylic Alcohol/Amine) Coordination Pre-Complexation (Directing Effect) Start->Coordination + Zn_Reagent Zn_Reagent Zn Carbenoid (IZnCH2I or EtZnCH2I) Side1 Side Rxn: Hydrolysis (Zn-OH species) Zn_Reagent->Side1 + H2O (Trace) Transition Butterfly Transition State (Concerted) Coordination->Transition Fast Side2 Side Rxn: Methylation (R-O-Me) Coordination->Side2 >24h or Excess Reagent Product Syn-Cyclopropane (Desired) Transition->Product

Figure 1: Kinetic competition between concerted cyclopropanation and degradation pathways in Simmons-Smith reactions.

Module 2: Rhodium-Catalyzed Diazo Insertion

Primary Application: Enantioselective synthesis using donor-acceptor diazo compounds.

Critical Failure Mode: -Hydride Elimination

Symptom: Formation of alkenes (via C-H insertion/elimination) instead of cyclopropanes when using alkyl diazoesters.

The "Bulky Ligand" Solution: Standard catalysts like


 are insufficient for alkyl diazo substrates because the metal carbene intermediate is too exposed, allowing 

-hydride elimination to compete.

Q: How do I stop alkene byproducts when synthesizing ACC (1-aminocyclopropanecarboxylic acid) derivatives? A: You must sterically crowd the metal center.

  • Switch Catalyst: Replace

    
     with 
    
    
    
    (Du Bois catalyst) or
    
    
    (Triphenylacetate). The "wall" of ligands prevents the hydride shift [3].
  • Temperature: Lower the reaction temperature to 0°C or -78°C. Cyclopropanation has a lower activation energy (

    
    ) than elimination; cooling favors the ring closure.
    
Critical Failure Mode: Carbene Dimerization

Symptom: Formation of fumarates/maleates (diazo dimers) and low yield of cyclopropane.

Protocol: The "Infinite Dilution" Technique

  • Step 1: Dissolve the catalyst and alkene in the reaction flask.

  • Step 2: Dissolve the diazo compound in a separate syringe.

  • Step 3: Use a syringe pump to add the diazo species over 4–8 hours .

  • Reasoning: Keeping the instantaneous concentration of diazo low ensures the carbene reacts with the alkene (high conc.) rather than another carbene molecule (low conc.) [4].

Module 3: The Kulinkovich-de Meijere Reaction

Primary Application: Synthesis of cyclopropyl amines from amides.[1]

Critical Failure Mode: The Titanacyclopropane Collapse

Symptom: Recovery of amide or formation of acyclic ketones.

Troubleshooting Guide: This reaction relies on a delicate titanacyclopropane intermediate generated from a Grignard reagent and Ti(OiPr)4.[2]

ObservationDiagnosisSolution
Gas Evolution (Ethylene) but No Product The titanacyclopropane is forming but failing to insert into the amide.Use Methyltitanium Triisopropoxide: Switch from EtMgBr/Ti(OiPr)4 to

. This prevents the competitive

-hydride elimination that destroys the active species [5].
Ring Opening (Acyclic Ketone) The intermediate iminium ion hydrolyzed before cyclization.Slow Quench: The cyclization of the intermediate happens during the workup or just before. Ensure the reaction mixture warms to RT before adding acidic quench.
Incomplete Conversion Ligand exchange failure.Add Cyclohexylmagnesium Chloride: Use

for the exchange; it generates the active species more efficiently than EtMgBr in difficult substrates.

Module 4: Ring Stability & Deprotection Strategies

Context: Handling Donor-Acceptor Cyclopropanes (DACs) in peptide synthesis.

The "Push-Pull" Danger Zone: Cyclopropanes with an electron donor (amino group) and acceptor (carbonyl) on vicinal carbons are "spring-loaded."

Q: My cyclopropyl amino acid ring opens during TFA deprotection. Why? A: You have triggered a "Push-Pull" ring opening. The protonation of the carbonyl (Acceptor) increases its pull, while the amine (Donor) pushes electron density, snapping the bond.

Visualizing the Failure (Push-Pull Mechanism)

PushPull DAC Donor-Acceptor Cyclopropane (Intact) Activated Activated Intermediate (C=O Protonated) DAC->Activated + H+ Acid Acid (TFA/H+) Zwitterion 1,3-Zwitterion (Ring Open) Activated->Zwitterion Push-Pull Strain Relieve Product Acyclic Product (Ruined Scaffold) Zwitterion->Product Nucleophile Trap

Figure 2: Acid-catalyzed ring opening mechanism common in Donor-Acceptor Cyclopropanes.

Corrective Protocol: Orthogonal Protection Do not use Boc/tBu strategies (requires TFA) for highly strained DACs.

  • Strategy: Use Fmoc/Allyl protection.

  • Deprotection: Fmoc is removed by Piperidine (Base); Allyl is removed by Pd(0). Neither condition triggers the acid-catalyzed push-pull opening [6].

References

  • Charette, A. B., et al. (2014).[3][4] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters. Link

  • Lévesque, E., et al. (2010). "Preparation of a Storable Zinc Carbenoid Species." Journal of Organic Chemistry. Link

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008).[3][5] "Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity." Organic Letters. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics." Chemical Reviews. Link

  • Wong, C., et al. (2018). "Synthesis of Constrained Cyclopropyl Amino Acids via Orthogonal Protection Strategies." Journal of Peptide Science. Link

Sources

Optimization

Technical Support Center: Cyclopropyl Peptide Synthesis &amp; Purification

Current Status: Operational Topic: Enhancing Purity of Peptides Containing Cyclopropyl Moieties Ticket ID: CP-TECH-9982 Assigned Specialist: Senior Application Scientist Executive Summary & Scope Welcome to the specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Enhancing Purity of Peptides Containing Cyclopropyl Moieties Ticket ID: CP-TECH-9982 Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the specialized technical guide for cyclopropyl-containing peptides. You are likely here because you are working with 1-aminocyclopropanecarboxylic acid (Ac3c) , cyclopropylalanine (Cpa) , or similar constrained analogs.

These moieties are invaluable for drug development because they:

  • Restrict Conformational Freedom: Locking the peptide backbone (

    
     angles) to increase receptor affinity.
    
  • Block Metabolism: The strained ring prevents enzymatic degradation by proteases.

However, they introduce unique chemical challenges: extreme steric hindrance during coupling and hydrophobic aggregation during purification. This guide provides a self-validating workflow to overcome these hurdles.

Module 1: Upstream Synthesis (Overcoming Steric Hindrance)

The Challenge: The "Aib Effect"

The cyclopropyl ring in Ac3c creates steric bulk directly at the


-carbon, similar to 

-aminoisobutyric acid (Aib). This makes nucleophilic attack on the activated ester sluggish, leading to deletion sequences.
Optimized Coupling Protocol

Standard Rule: Do not use standard HBTU/DIPEA protocols for Ac3c or when coupling to an N-terminal Ac3c.

ParameterRecommendationScientific Rationale
Coupling Reagent HATU or PyAOP The 7-azabenzotriazole (HOAt) moiety facilitates faster reaction rates via neighboring group effects compared to HOBt-based reagents.
Base HOAt / Collidine Collidine (2,4,6-trimethylpyridine) reduces racemization risk and is a milder base than DIPEA, preventing premature Fmoc removal or aspartimide formation.
Temperature 50°C - 75°C (Microwave)Thermal energy overcomes the steric barrier. Caution: Do not exceed 75°C to prevent ring opening or

-lactam formation.
Reaction Time 2 x 60 min Double coupling is mandatory. The first coupling often stalls at 70-80% conversion.
Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start Coupling Step CheckResidue Is Incoming AA or N-Terminus Cyclopropyl? Start->CheckResidue Standard Standard Protocol (HBTU/DIPEA, RT, 30 min) CheckResidue->Standard No Advanced Steric Protocol Needed CheckResidue->Advanced Yes QC Kaiser/Chloranil Test Standard->QC ReagentSelect Select HATU or PyAOP Add HOAt additive Advanced->ReagentSelect HeatCheck Is Cys/His present? ReagentSelect->HeatCheck NoHeat Double Couple @ RT (2 x 2 hrs) HeatCheck->NoHeat Yes YesHeat Microwave @ 50°C (2 x 15 min) HeatCheck->YesHeat No NoHeat->QC YesHeat->QC

Figure 1: Decision logic for coupling sterically hindered cyclopropyl amino acids.

Module 2: Cleavage & Stability (The Ring-Opening Myth)

The Challenge: Acid Sensitivity

A common misconception is that TFA always opens cyclopropane rings. In reality, simple Ac3c and Cpa residues are stable to standard 95% TFA. However, ring opening occurs if a carbocation is generated adjacent to the ring , leading to homo-allyl rearrangement.

Troubleshooting "Mystery Mass" (+18 Da or +114 Da)

If you observe mass shifts after cleavage, it is likely due to scavenger insufficiency or cation trapping.

Critical Protocol: The "High-Scavenger" Cocktail For cyclopropyl peptides, we recommend Reagent K over standard cleavage cocktails to prevent electrophilic attack on the strained ring.

ComponentVolume %Function
TFA 82.5%Cleavage and global deprotection.
Phenol 5.0%Protects Tyr and prevents ring alkylation.
Thioanisole 5.0%Accelerates removal of Pbf/Trt groups; critical for preventing Met oxidation.
Water 5.0%Essential hydrolytic scavenger.
EDT (Ethanedithiol) 2.5%Mandatory if Trp/Cys are present. Scavenges t-butyl cations that might otherwise attack the cyclopropyl ring.

Self-Validating Step: Perform a micro-cleavage (5 mg resin) before the bulk cleavage. Analyze by LC-MS.

  • Target Mass: [M+H]+

  • Ring Opened: [M+H+18]+ (Hydration) or [M+H+114]+ (TFA adduct).

  • Action: If adducts are seen, increase Thioanisole/EDT concentration and reduce cleavage time to 90 minutes.

Module 3: Downstream Purification (Hydrophobicity)

The Challenge: Aggregation and Retention

Cyclopropyl groups are significantly more hydrophobic than their aliphatic counterparts (Alanine/Glycine). This leads to:

  • Strong retention on C18 columns.

  • Broad peaks due to aggregation in aqueous mobile phases.

Purification Strategy

1. Column Selection

  • Standard: C18 is often too retentive.

  • Recommended: C4 or C8 Core-Shell columns . The larger pore size (300Å) and shorter alkyl chains prevent irreversible binding.

  • Alternative: Phenyl-Hexyl phases . If your peptide contains aromatic residues (Phe, Trp, Tyr) alongside cyclopropyl groups, the

    
     interactions offered by Phenyl-Hexyl columns provide orthogonal selectivity to separate impurities that co-elute on C18.
    

2. Mobile Phase Engineering Standard MeCN/Water gradients often fail to solvate these peptides.

  • Buffer A: 0.1% TFA in Water[1]

  • Buffer B: 0.1% TFA in Acetonitrile:Isopropanol (70:30)

    • Why? Isopropanol disrupts hydrophobic aggregates and reduces back-pressure, allowing for better peak shape.

3. Thermal Chromatography Heat the column to 60°C .

  • Benefit: Reduces mobile phase viscosity and increases mass transfer kinetics, sharpening the peaks of hydrophobic peptides.

  • Safety: Ensure your peptide is stable (Module 2 confirms cyclopropyl stability, but check for Asp-Gly sequences).

Visual Workflow: Purification Optimization

PurificationFlow Crude Crude Peptide (Hydrophobic) Solubility Solubility Test (Water/MeCN 1:1) Crude->Solubility Precipitate Precipitate? Solubility->Precipitate StandardMethod Method A: C18 Column Water/MeCN Precipitate->StandardMethod No (Clear) AdvancedMethod Method B: C4 Column Add Isopropanol Heat to 60°C Precipitate->AdvancedMethod Yes (Cloudy) PeakCheck Check Peak Shape StandardMethod->PeakCheck AdvancedMethod->PeakCheck Success Pure Fraction PeakCheck->Success Sharp Fail Broad/Tailing PeakCheck->Fail Broad Fail->AdvancedMethod Switch Method

Figure 2: Workflow for selecting chromatography conditions based on solubility and peak shape.

Troubleshooting & FAQs

Q: My Ac3c coupling stopped at 80% conversion. Should I extend the time? A: No. Extending time beyond 2 hours rarely helps due to resin swelling changes and aggregation.

  • Fix: Wash the resin with DCM (shrinks resin) then DMF (swells resin) to reset the solvation shell. Then perform a second coupling using a smaller, more active reagent like HATU at higher temperature (50°C).

Q: I see a +114 Da mass shift in my final product. What is it? A: This is a Trifluoroacetyl adduct.

  • Cause: Incomplete removal of the TFA ester formed on Ser/Thr hydroxyls or, more dangerously, a TFA adduct on the cyclopropyl ring (rare, but possible if ring opening occurred).

  • Fix: Treat the crude peptide with 20% Piperidine in water (pH > 10) for 30 minutes, or use an ammonium bicarbonate wash during lyophilization. If the adduct remains, it is likely chemically bonded (ring opened), indicating you need a milder cleavage cocktail (see Module 2).

Q: Can I use Fmoc-Ac3c-OH in an automated synthesizer? A: Yes, but you must program a "pause" or "manual add" step. Automated synthesizers often default to single couplings at room temperature. You must override this to force double coupling and, if available, heated reactor settings.

References

  • Biotage. (2023).[2] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Circular Dichroism Spectra of Cyclopropyl-Constrained Peptides

Introduction: Rigidity by Design, Insight through Light In the landscape of modern drug development and chemical biology, the quest for molecules with high affinity and specificity for their biological targets is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rigidity by Design, Insight through Light

In the landscape of modern drug development and chemical biology, the quest for molecules with high affinity and specificity for their biological targets is paramount. Peptides, with their vast chemical diversity, are excellent starting points, but their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. This is where conformational constraint becomes a powerful strategy. By introducing rigid structural elements, we can "pre-organize" a peptide into its bioactive conformation, reducing the entropic penalty of binding and enhancing its drug-like properties.[1][2]

Among the most elegant methods for inducing such rigidity is the incorporation of cyclopropane rings into the peptide backbone or side chains.[3][4] These small, strained rings act as potent conformational locks, restricting torsional angles and guiding the peptide to adopt specific secondary structures like β-turns or helical motifs.[5][6][7]

But how do we verify that our design strategy has succeeded? How do we confirm that the cyclopropyl constraint has indeed induced the desired conformation in solution? This is where Circular Dichroism (CD) spectroscopy emerges as an indispensable tool.[8][9][10] CD is a rapid, non-destructive spectroscopic technique that provides a global snapshot of a peptide's secondary structure in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides, is exquisitely sensitive to their secondary structure.[13]

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the CD spectra of cyclopropyl-constrained peptides versus their flexible counterparts. We will delve into the causality behind experimental choices, provide validated protocols, and present data to support the powerful synergy between cyclopropane-based conformational constraint and CD-based structural analysis.

The Core Principle: Why Cyclopropane Constraints Manifest in CD Spectra

The fundamental logic connecting cyclopropane constraints to CD spectroscopy is a classic cause-and-effect relationship in structural biology. A flexible, unconstrained peptide in solution exists as an ensemble of rapidly interconverting conformers, often dominated by a disordered or "random coil" state. In contrast, the introduction of a rigid cyclopropane ring severely limits the available conformational space.[1][3] This forces the peptide into a more defined, stable three-dimensional structure.

CD spectroscopy is uniquely suited to detect this transition. The characteristic CD spectra for different secondary structures arise from the specific spatial arrangement of peptide bonds.

  • α-Helices: Exhibit two strong negative bands (minima) around 222 nm and 208 nm, and a positive band (maximum) around 192 nm.[11][12]

  • β-Sheets: Show a single broad negative band around 218 nm and a positive band around 195 nm.[11][14]

  • β-Turns: Have more varied spectra, but often show a weak negative band around 220-230 nm and a strong positive band near 200 nm.

  • Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm.[11]

By constraining a peptide and forcing it out of a random coil state into a specific turn or helix, the cyclopropane moiety directly engineers a distinct CD signature, providing clear, measurable evidence of its structural impact.

Caption: A diagram illustrating how cyclopropane constrains a peptide to a defined structure.

Comparative Analysis: Interpreting the Spectral Shift

The most compelling evidence for the effect of a cyclopropyl constraint comes from a direct comparison of the CD spectra of a constrained peptide and its unconstrained linear analogue. Let's consider a hypothetical case based on observations from the literature where a cyclopropane mimic is designed to induce a β-turn.[7]

Hypothetical Peptides:

  • Peptide A (Unconstrained): A linear hexapeptide, e.g., Ac-Gly-Ala-Val-Leu-Ile-Gly-NH2

  • Peptide B (Constrained): The same hexapeptide where the Val-Leu dipeptide unit is replaced by a cyclopropyl-based dipeptide mimic designed to induce a turn structure.

Expected CD Spectra:

  • Peptide A in an aqueous buffer would likely exhibit a CD spectrum characteristic of a random coil , with a single strong minimum around 198 nm.

  • Peptide B , due to the rigidifying effect of the cyclopropane ring, would be pre-organized into a β-turn. Its spectrum would shift dramatically, showing features characteristic of that turn, such as a negative band above 220 nm and a positive band around 200-205 nm.

This stark difference is not just qualitative; it can be quantified.

Table 1: Comparative CD Spectral Data (Illustrative)
FeaturePeptide A (Unconstrained)Peptide B (Cyclopropyl-Constrained)Structural Interpretation
Wavelength (λ) max ~198 nm (Negative)~202 nm (Positive)Shift from random coil to ordered turn structure.
Wavelength (λ) min 1 N/A~225 nm (Negative)Emergence of a feature associated with a Type I/II β-turn.
MRE at 222 nm ~ -1,000~ -5,000Significant increase in negative ellipticity indicates ordered structure.
Overall Structure Random Coilβ-TurnThe cyclopropane successfully induced the target conformation.

MRE = Mean Residue Ellipticity in deg·cm²·dmol⁻¹

This comparative approach provides a self-validating system. The unconstrained peptide serves as the negative control or baseline, making the conformational ordering induced by the cyclopropane constraint unequivocally clear from the spectral changes.

Experimental Guide: Acquiring High-Quality CD Spectra

CD_Workflow start Peptide Synthesis & Purification (>95%) sample_prep Precise Concentration Determination (e.g., AAA) start->sample_prep buffer_prep Prepare CD-Compatible Buffer (e.g., 10mM Phosphate) sample_prep->buffer_prep instrument_setup Instrument Setup (N2 Purge, Temp Control) buffer_prep->instrument_setup baseline Acquire Buffer Baseline Spectrum instrument_setup->baseline sample_scan Acquire Peptide Sample Spectrum baseline->sample_scan process Baseline Subtraction & Averaging sample_scan->process convert Convert to Mean Residue Ellipticity (MRE) process->convert analyze Spectral Analysis & Structure Deconvolution convert->analyze

Caption: A typical workflow for CD spectroscopy analysis of peptides.

Step-by-Step Experimental Protocol

1. Sample Preparation (The Causality of Purity)

  • Why: CD is a bulk technique. Any chiral impurities, including diastereomers from synthesis, will contribute to the signal and confound your results.

  • Protocol:

    • Ensure the peptide is purified to >95% homogeneity, typically verified by HPLC and Mass Spectrometry.[10]

    • Accurately determine the peptide concentration. Do not use UV absorbance at 280 nm unless your peptide has Trp or Tyr , as peptide bonds also absorb in the far-UV. The most reliable method is Amino Acid Analysis (AAA) or a quantitative nitrogen assay. An inaccurate concentration is the single largest source of error in MRE calculations.[10]

    • Prepare a stock solution in a CD-compatible buffer.

2. Buffer & Solvent Selection

  • Why: The buffer itself must be optically transparent in the far-UV region (190-250 nm). Buffers containing components like Tris or high concentrations of chloride ions absorb strongly and will ruin your signal-to-noise ratio.[11][15]

  • Protocol:

    • Use a simple buffer system like 10-20 mM sodium phosphate, pH 7.4.

    • If studying induced folding, consider solvents like Trifluoroethanol (TFE) or membrane mimetics like Sodium Dodecyl Sulfate (SDS) micelles.[16] Always run a corresponding buffer/solvent blank.

    • Filter all buffers through a 0.22 µm filter to remove particulate matter that can cause light scattering.

3. Data Acquisition

  • Why: Proper instrument parameters are crucial for achieving a good signal-to-noise ratio.

  • Protocol:

    • Instrument Purge: Purge the instrument with dry nitrogen gas for at least 30 minutes before use to displace oxygen, which absorbs strongly below 200 nm.

    • Cuvette: Use a high-quality quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorbance.[15]

    • Parameters:

      • Wavelength Range: 260 nm down to 190 nm.

      • Scanning Speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Data Pitch: 0.5 nm.

      • Accumulations: 3-5 scans to average out noise.

    • Temperature Control: Use a Peltier temperature controller set to a constant temperature (e.g., 20°C) for all measurements.[8]

4. Data Processing & Analysis

  • Why: Raw data (ellipticity in millidegrees) is dependent on concentration and pathlength. To compare different peptides, you must normalize the data.

  • Protocol:

    • Average the multiple scans for your sample.

    • Subtract the averaged buffer baseline spectrum from your sample spectrum.

    • Convert the corrected ellipticity (θ in mdeg) to Mean Residue Ellipticity ([θ]) using the following formula:

      [θ] = (θ * 100) / (c * n * l)

      Where:

      • θ is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues.

      • l is the cuvette path length in centimeters.

    • Plot Mean Residue Ellipticity vs. Wavelength. This is your final, comparable spectrum.

Conclusion and Outlook

Circular Dichroism spectroscopy is a powerful, first-line technique for validating the conformational effects of incorporating cyclopropane constraints into peptides. The transition from a random coil spectrum in a flexible analogue to a well-defined, structured spectrum in the constrained version provides unambiguous evidence of successful conformational design. This rapid, solution-phase analysis allows for high-throughput screening of different constraint strategies, accelerating the design-build-test cycle in drug discovery and peptidomimetic development.[5][17] By following robust experimental protocols and understanding the causal link between molecular structure and spectral output, researchers can confidently leverage CD to gain critical insights into the behavior of these next-generation therapeutic candidates.

References

  • Circular dichroism of peptides. PubMed. [Link]

  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs. [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]

  • Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

  • Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate. [Link]

  • Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. PubMed. [Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. [Link]

  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. [Link]

  • Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Scilit. [Link]

  • Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. ResearchGate. [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm (RSC Publishing). [Link]

  • Circular dichroism spectra of constrained peptides. ResearchGate. [Link]

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. GenScript. [Link]

  • Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. SpringerLink. [Link]

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Excess of (2S)-2-amino-2-cyclopropylpropanoic Acid

For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. This is particularly true...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. This is particularly true for non-proteinogenic amino acids like (2S)-2-amino-2-cyclopropylpropanoic acid, a valuable chiral building block in medicinal chemistry. The presence of its enantiomeric counterpart, (2R)-2-amino-2-cyclopropylpropanoic acid, can lead to unforeseen pharmacological activities, altered metabolic pathways, or competitive inhibition, thereby compromising the drug's intended function.

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess (e.e.) of (2S)-2-amino-2-cyclopropylpropanoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why Enantiomeric Excess Matters

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets such as enzymes and receptors. Even subtle differences in stereochemistry can lead to profound variations in biological activity. Therefore, the precise quantification of the enantiomeric composition of a drug substance is a non-negotiable aspect of pharmaceutical development and quality control.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC stands as the preeminent technique for enantiomeric separations in the pharmaceutical industry, lauded for its robustness, reproducibility, and high resolving power.[1] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The Causality Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For a polar, zwitterionic molecule like 2-amino-2-cyclopropylpropanoic acid, direct analysis on a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is often a successful strategy.[2] These CSPs possess ionic groups and are compatible with aqueous-organic mobile phases, making them ideal for polar and ionic compounds.[2] This approach obviates the need for derivatization, which can be an additional source of impurities or racemization.[2]

Polysaccharide-based CSPs are another viable option, though they can present challenges with underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents. Crown ether-based chiral columns have also demonstrated success in the enantioseparation of underivatized amino acids.

The mobile phase composition, particularly the type and concentration of the organic modifier and any additives, plays a crucial role in achieving optimal separation. A systematic approach to method development involves screening different mobile phases and columns to identify the ideal conditions.

Experimental Protocol: Chiral HPLC for (2S)-2-amino-2-cyclopropylpropanoic Acid

This protocol provides a starting point for method development. Optimization will be necessary based on the specific instrumentation and desired performance characteristics.

1. Instrumentation:

  • HPLC or UHPLC system with a UV detector.

2. Chromatographic Conditions:

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based) or a similar macrocyclic glycopeptide column. A crown ether-based column like Crownpak CR-I(+) could also be screened.[3]
  • Mobile Phase: A simple, LC-MS compatible mobile phase is often desirable. A good starting point is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid (e.g., formic acid or acetic acid) to control ionization.
  • Flow Rate: Typically 0.5 - 1.0 mL/min for a standard 4.6 mm I.D. column.
  • Column Temperature: Ambient or controlled (e.g., 25 °C) for better reproducibility.
  • Detection: UV at a low wavelength (e.g., 200-220 nm) where the amino acid has some absorbance.
  • Injection Volume: 5-10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the (2S)-2-amino-2-cyclopropylpropanoic acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
  • Prepare a solution of the racemic mixture for system suitability testing.

4. Data Analysis:

  • Integrate the peak areas for both the (2S) and (2R) enantiomers.
  • Calculate the enantiomeric excess using the formula:
  • % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Chiral Gas Chromatography (GC): A High-Sensitivity Alternative

Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers. A key limitation for amino acids is their non-volatile nature, necessitating a derivatization step to increase their volatility.[4]

The Rationale for Derivatization in Chiral GC

The primary purpose of derivatization in the GC analysis of amino acids is to convert the non-volatile zwitterionic form into a volatile derivative that can be readily analyzed in the gas phase. This is typically a two-step process:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester).

  • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride or pentafluoropropionyl chloride).[5]

The choice of derivatizing reagents is critical to ensure a complete reaction without racemization.

Experimental Protocol: Chiral GC for (2S)-2-amino-2-cyclopropylpropanoic Acid

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

2. Derivatization Procedure:

  • Esterification: To the dried amino acid sample, add a solution of acetyl chloride in an appropriate alcohol (e.g., 2-propanol) and heat.
  • Acylation: After removing the esterification reagent, add an acylating agent such as trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., dichloromethane) and heat.
  • Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for injection.

3. Chromatographic Conditions:

  • Chiral Column: A chiral capillary column such as Chirasil-Val or a cyclodextrin-based column (e.g., Lipodex E) is commonly used for amino acid enantiomers.[4][5]
  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180-200°C).
  • Injector and Detector Temperature: Typically set at 250°C.

4. Data Analysis:

  • Similar to HPLC, calculate the enantiomeric excess based on the integrated peak areas of the two derivatized enantiomers.

Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Capillary Electrophoresis offers several advantages for chiral separations, including high separation efficiency, short analysis times, and minimal consumption of sample and chiral selector.[6] The separation is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE).

The Role of Chiral Selectors in CE

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for amino acid enantioseparation.[6] The hydrophobic cavity of the CD can include parts of the amino acid molecule, and interactions with the chiral hydroxyl groups on the rim of the CD lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different migration times. For enhanced separation, charged cyclodextrin derivatives are often employed.

Experimental Protocol: Chiral CE for (2S)-2-amino-2-cyclopropylpropanoic Acid

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-60 cm total length).
  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or citrate buffer) containing a chiral selector. A good starting point would be a buffer containing a sulfated-β-cyclodextrin or heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD).[7]
  • Voltage: Typically in the range of 15-30 kV.
  • Temperature: Controlled at 25°C.
  • Injection: Hydrodynamic or electrokinetic injection.
  • Detection: UV at a low wavelength (e.g., 200 nm).

3. Sample Preparation:

  • Dissolve the amino acid sample in water or the BGE to a suitable concentration.

4. Data Analysis:

  • Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers. Peak areas should be corrected for migration time differences if necessary.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For the determination of enantiomeric excess, the validation should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Key Validation Parameters
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and the other enantiomer. This is demonstrated by showing baseline resolution between the two enantiomers and from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For enantiomeric excess, the linearity of the minor enantiomer should be assessed over a range from the limit of quantitation (LOQ) to a level exceeding the specification limit.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies on samples spiked with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for accurately measuring small enantiomeric impurities.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Summary of Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase and a mobile phase.[1]Separation of volatile enantiomeric derivatives on a chiral stationary phase in a gaseous mobile phase.[4]Differential migration of enantiomers in an electric field with a chiral selector in the background electrolyte.[6]
Sample Derivatization Often not required for underivatized amino acids.[2]Required to increase volatility.[4]May be required for detection or to enhance separation.
Instrumentation Widely available HPLC/UHPLC systems.Standard GC systems.Specialized CE instrumentation.
Throughput Moderate.Can be high with fast temperature programming.High due to short analysis times.
Sample Consumption µL range.µL range (after derivatization).nL range.
Sensitivity Good, dependent on detector (UV, MS).Very high, especially with MS detection.Good, but can be limited by the short path length for UV detection.
Strengths Robust, well-established, direct analysis often possible.[1][2]High resolution and sensitivity.[4]High efficiency, low sample and reagent consumption.[6]
Limitations Chiral columns can be expensive.Derivatization adds complexity and potential for error.Can be less robust than HPLC, sensitivity can be an issue with UV detection.

Visualizing the Workflow

Chiral HPLC Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Column & Mobile Phase Screening B Method Optimization A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J System Suitability Testing I->J

Caption: A typical workflow for the development and validation of a chiral HPLC method.

Interrelation of Method Validation Parameters

Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Precision->Accuracy LOQ LOQ Precision->LOQ LOQ->Range

Caption: The interconnectedness of key analytical method validation parameters.

Conclusion

The validation of the enantiomeric excess of (2S)-2-amino-2-cyclopropylpropanoic acid is a critical step in ensuring the quality and safety of pharmaceutical products. While Chiral HPLC remains the gold standard due to its robustness and the potential for direct analysis, Chiral GC and Capillary Electrophoresis offer compelling alternatives with advantages in sensitivity and efficiency, respectively. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, a thorough validation in accordance with established regulatory guidelines is paramount to ensure the generation of reliable and defensible data.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

  • BenchChem. (2025). A Comparative Guide to Validating the Enantiomeric Purity of 2-amino-2-(2-methoxyphenyl)acetic Acid by Chiral HPLC. BenchChem.
  • Lebrilla, C. B., & Liu, J. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. [Link]

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